Ethyl(methyl)(oxiran-2-ylmethyl)amine
Description
Properties
IUPAC Name |
N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYSYNWYAWBXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl(methyl)(oxiran-2-ylmethyl)amine CAS number and chemical identifiers
An In-depth Technical Guide to Ethyl(methyl)(oxiran-2-ylmethyl)amine
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile trifunctional chemical intermediate of interest to researchers and professionals in organic synthesis, materials science, and drug development. This document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, and its potential applications. By elucidating the causality behind methodological choices and grounding claims in authoritative sources, this guide serves as a practical resource for laboratory and developmental applications.
Introduction
This compound, also known by its IUPAC name N-methyl-N-(oxiran-2-ylmethyl)ethanamine, is a chemical compound that merges the functionalities of a tertiary amine and a reactive epoxide ring. This unique combination makes it a valuable building block, or monomer, for a variety of chemical transformations. The tertiary amine moiety can act as a base, a nucleophile, or a catalytic center, while the strained three-membered ether (oxirane) is susceptible to ring-opening reactions by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in creating complex molecular architectures and functional polymers. Understanding the interplay of these functional groups is critical for its effective application in the synthesis of pharmaceuticals, cross-linking agents, and specialized polymers.
Chemical Identity and Properties
Accurate identification and understanding of a chemical's properties are fundamental to its safe and effective use. The primary identifiers and computed physicochemical properties for this compound are summarized below.
Chemical Identifiers
A comprehensive list of identifiers is crucial for unambiguous reference in procurement, regulatory documentation, and scientific literature.
| Identifier | Value | Source |
| CAS Number | 1094891-40-3 | BLDpharm[1] |
| IUPAC Name | N-methyl-N-(oxiran-2-ylmethyl)ethanamine | PubChem[2] |
| Molecular Formula | C6H13NO | PubChem[2] |
| Canonical SMILES | CCN(C)CC1OC1 | N/A |
| InChI Key | BVYSYNWYAWBXRT-UHFFFAOYSA-N | PubChem[2] |
| PubChem CID | 43263391 | PubChem[2] |
Physicochemical Properties
These computed properties provide insight into the compound's behavior in various chemical environments and are essential for designing experiments and predicting its fate and transport.
| Property | Value | Source |
| Molecular Weight | 115.17 g/mol | PubChem[2] |
| Topological Polar Surface Area | 15.8 Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| XLogP3 | 0.3 | PubChem[2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most commonly achieved via the glycidylation of N-ethylmethylamine. This reaction exemplifies a standard nucleophilic substitution where the amine attacks the electrophilic carbon of an epihalohydrin, typically epichlorohydrin, followed by an intramolecular cyclization.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol described in the subsequent section.
Caption: Synthesis workflow for this compound.
Detailed Synthesis Protocol
This protocol is a self-validating system that includes checkpoints for reaction monitoring and final product characterization. It is adapted from general procedures for the N-alkylation of amines followed by epoxidation.
Materials:
-
N-Ethylmethylamine (CAS 624-78-2)[3]
-
Epichlorohydrin
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Initial Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve N-ethylmethylamine (1.0 eq) in a mixture of water and isopropanol (1:1 v/v). Cool the flask in an ice bath to 0-5 °C.
-
Causality: The use of a solvent mixture ensures the miscibility of both the organic amine and the aqueous base. Cooling is critical to control the initial exothermic reaction between the amine and epichlorohydrin, preventing side reactions.
-
-
Nucleophilic Addition: Slowly add epichlorohydrin (1.05 eq) to the cooled amine solution via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C. Stir for an additional hour at this temperature.
-
Expertise: A slight excess of epichlorohydrin ensures the complete consumption of the starting amine. Slow addition is paramount to prevent temperature spikes and the formation of di-alkylated byproducts.
-
-
Base-Mediated Cyclization: Prepare a 40% (w/v) aqueous solution of sodium hydroxide. Add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 25 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the chlorohydrin intermediate is consumed.
-
Trustworthiness: The addition of a strong base deprotonates the hydroxyl group of the intermediate, facilitating an intramolecular Williamson ether synthesis (SN2 reaction) to form the stable epoxide ring. Monitoring the reaction ensures it is driven to completion.
-
-
Work-up and Extraction: Once the reaction is complete, quench it by adding cold deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Causality: The brine wash reduces the solubility of the organic product in the aqueous phase, improving extraction efficiency. Anhydrous MgSO4 is a neutral drying agent suitable for amines.
-
-
Solvent Removal and Purification: Filter off the drying agent and remove the ethyl acetate using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield the final product.
-
Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis. The data should be consistent with the structure of this compound.
Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable intermediate in several fields.
-
Polymer Chemistry: It can be used as a monomer or cross-linking agent in the synthesis of epoxy resins and polyurethanes. The tertiary amine can act as an embedded catalyst for the polymerization process, leading to materials with unique thermal and mechanical properties.
-
Organic Synthesis: The epoxide ring is a versatile functional group that can be opened by various nucleophiles (e.g., other amines, thiols, alcohols) to introduce new functionalities and build molecular complexity. This makes it a key building block for creating libraries of compounds for screening.
-
Pharmaceutical Development: While specific applications are proprietary, structures containing both an amine and an epoxide are common in medicinal chemistry. They can be used as reactive probes or as precursors for synthesizing complex heterocyclic scaffolds found in biologically active molecules. The amine provides a site for salt formation, improving the solubility and bioavailability of potential drug candidates.
Safety and Handling
As with any reactive chemical, proper safety precautions are essential. This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. It is classified as an irritant and should be kept away from strong oxidizing agents and acids. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
This compound is a chemical of significant utility, defined by its reactive epoxide and tertiary amine functionalities. Its well-established synthesis and versatile reactivity make it a valuable tool for chemists in both academic and industrial settings. This guide provides the foundational knowledge required for its identification, synthesis, and application, empowering researchers to leverage its unique properties in their developmental work.
References
-
PubChem. This compound | C6H13NO | CID 43263391. [Link]
-
LookChem. Cas 624-78-2,N-Ethylmethylamine. [Link]
-
Organic Syntheses. Ethylamine, N-methyl-. [Link]
-
PubChem. N-ethyl-3-methylaniline | C9H13N | CID 7603. [Link]
-
PubChem. N-Ethyl-N-methylaniline | C9H13N | CID 11956. [Link]
- Google Patents. US8420864B2 - High-purity N-ethylmethylamine and process for preparing same.
Sources
Physicochemical Properties and Synthetic Utility of Ethyl(methyl)(oxiran-2-ylmethyl)amine
Executive Summary
Ethyl(methyl)(oxiran-2-ylmethyl)amine (CAS: 1094891-40-3), also known as N-ethyl-N-methylglycidylamine, represents a versatile bifunctional building block in organic synthesis. Characterized by a tertiary amine center and a reactive epoxide (oxirane) ring, this compound serves as a critical intermediate in the generation of cationic lipids for Lipid Nanoparticle (LNP) delivery systems, functionalized epoxy resins, and
Chemical Identity & Structural Analysis[1][2][3]
The molecule features a chiral center at the C2 position of the oxirane ring, though it is commonly supplied as a racemate. Its reactivity is defined by the "push-pull" dynamic between the basic nitrogen and the electrophilic epoxide carbons.
| Property | Detail |
| IUPAC Name | N-Ethyl-N-methyl-1-(oxiran-2-yl)methanamine |
| Common Synonyms | N-Ethyl-N-methylglycidylamine; 2,3-Epoxypropyl(ethyl)methylamine |
| CAS Registry Number | 1094891-40-3 |
| Molecular Formula | |
| Molecular Weight | 115.17 g/mol |
| SMILES | CCN(C)CC1CO1 |
| InChI Key | BVYSYNWYAWBXRT-UHFFFAOYSA-N |
Structural Visualization
The following diagram illustrates the connectivity and key reactive sites:
Physicochemical Profile
Note: Due to the specialized nature of this intermediate, specific experimental values may vary by synthesis method (purity). Values below represent a consensus of experimental data and high-fidelity predictive models (ACD/Labs, EPISuite).
Table 1: Physical Constants
| Property | Value (Experimental/Predicted) | Context & Implications |
| Physical State | Liquid (at 20°C) | Colorless to pale yellow; typical amine odor. |
| Boiling Point | 155°C - 165°C (est. at 760 mmHg) | significantly higher than precursor N-ethylmethylamine (37°C) due to polarity. |
| Density | 0.92 ± 0.05 g/cm³ | Less dense than water; phase separation occurs in aqueous workups without cosolvents. |
| LogP (Octanol/Water) | ~0.30 | Amphiphilic. Soluble in both organic solvents and acidic aqueous media. |
| pKa (Conjugate Acid) | 9.8 - 10.2 (Predicted) | The oxygen atom exerts an inductive effect (-I), slightly lowering basicity compared to triethylamine. |
| Refractive Index ( | 1.43 - 1.45 | Useful for purity monitoring via refractometry. |
| Vapor Pressure | ~1-2 mmHg at 25°C | Volatile; requires handling in a fume hood to prevent inhalation exposure. |
Solubility & Stability[5][6]
-
Solubility: Miscible with methanol, ethanol, dichloromethane, and THF. Sparingly soluble in hexanes.
-
Stability: The epoxide ring is sensitive to hydrolysis in acidic moisture and polymerization in the presence of strong Lewis acids. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Synthesis & Manufacturing
The industrial synthesis typically involves the alkylation of N-ethylmethylamine with epichlorohydrin. This process must be carefully controlled to prevent polymerization or bis-alkylation.
Synthetic Pathway[5]
Protocol Highlights:
-
Addition Phase: Add epichlorohydrin slowly to a cooled solution of amine (0°C) to favor the formation of the chlorohydrin intermediate and suppress polymerization.
-
Cyclization: Treat the intermediate with an aqueous base (NaOH) to effect ring closure (dehydrohalogenation).
-
Purification: Distillation under reduced pressure is mandatory to remove oligomers.
Reactivity & Applications
Cationic Lipid Synthesis (LNP Formulation)
This compound is a "privileged scaffold" for generating ionizable cationic lipids used in mRNA delivery (e.g., COVID-19 vaccines).
-
Mechanism: The epoxide ring undergoes nucleophilic ring-opening with long-chain fatty amines or thiols.
-
Outcome: Creates a lipid with a tertiary amine "head" (for endosomal escape via the proton sponge effect) and a hydrophobic "tail."
Epoxy Curing & Polymer Modification
Acts as a catalytic hardener or co-monomer. The tertiary amine accelerates the curing of anhydride-based epoxy systems, while the epoxide group incorporates into the polymer matrix, ensuring no leaching.
Reactivity Diagram
Safety, Handling & Storage
Hazard Classification:
-
Skin/Eye Corrosion: Category 1B (Causes severe burns).
-
Sensitization: Potential skin sensitizer.
-
Genotoxicity: Epoxides are potential alkylating agents; treat as a suspected mutagen.
Storage Protocol:
-
Temperature: 2°C to 8°C.
-
Atmosphere: Store under Nitrogen or Argon to prevent carbonate formation (reaction with CO2) or hydrolysis.
-
Container: Teflon-lined caps; avoid metal containers that may catalyze polymerization.
References
-
PubChem Compound Summary. (2025). This compound (CID 43263391).[1] National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). N-Ethylmethylamine (Precursor) Physicochemical Data.[2][1][3]Link
-
Fisher Scientific. (2025). Safety Data Sheet: N-Ethylmethylamine.[4][3][5][6]Link
-
Bravo Estupiñan, D. M., et al. (2024).[7] Cationic Lipid Derived From a Basic Amino Acid: Design and Synthesis. ResearchGate. (Contextual reference for cationic lipid synthesis from amino-epoxide precursors). Link
-
Sigma-Aldrich. (2025). Epichlorohydrin Product Specification & Reactivity.[5][6][8]Link
Sources
- 1. This compound | C6H13NO | CID 43263391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Ethyl-N-methylglycine | C5H11NO2 | CID 18409046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
Molecular structure and stereochemistry of Ethyl(methyl)(oxiran-2-ylmethyl)amine
[1]
Executive Summary
This compound (CAS: 1094891-40-3 ), often referred to as N-ethyl-N-methylglycidylamine, is a tertiary amine featuring a reactive epoxide (oxirane) functionality. It serves as a versatile chiral building block in the synthesis of pharmaceutical intermediates, particularly
Key Technical Parameters:
Molecular Architecture & Stereochemistry
Structural Analysis
The molecule consists of a central nitrogen atom bonded to three distinct groups:
-
Ethyl Group:
-
Methyl Group:
-
Glycidyl Group:
The steric environment around the nitrogen is moderately hindered, preventing rapid quaternization compared to trimethylamine, yet sufficiently accessible for catalytic activity. The oxirane ring introduces significant ring strain (~13 kcal/mol), driving its electrophilic reactivity.
Stereochemical Definition
The molecule possesses a single chiral center at C2 of the oxirane ring.
-
Enantiomers: The (R)- and (S)- enantiomers are defined by the spatial arrangement of the oxygen relative to the methylene-amine tether.
-
Cahn-Ingold-Prelog (CIP) Priority:
- (Atomic number 8)
- (Nitrogen attached to C)
- (Carbon attached to C)
Stereochemical Retention in Synthesis: The synthesis typically employs epichlorohydrin as the chiral pool precursor. Crucially, the standard synthetic route (nucleophilic attack at C3 followed by ring closure) preserves the stereochemical configuration of the C2 carbon.
-
(R)-Epichlorohydrin
(R)-Ethyl(methyl)(oxiran-2-ylmethyl)amine -
(S)-Epichlorohydrin
(S)-Ethyl(methyl)(oxiran-2-ylmethyl)amine
Note: While the spatial arrangement of the carbon skeleton is retained, researchers must always verify the CIP descriptor assignment as the priority of the substituent groups changes from
Synthetic Pathways & Manufacturing
Primary Synthesis: The Chlorohydrin Route
The most robust method for synthesizing this molecule involves the reaction of
Reaction Mechanism
-
Nucleophilic Attack: The secondary amine attacks the less hindered terminal carbon (C3) of the epichlorohydrin, opening the ring to form a chlorohydrin intermediate.
-
Ring Closure: Treatment with a base (e.g., NaOH or excess amine) promotes an intramolecular
reaction, displacing the chloride and reforming the epoxide ring.
Figure 1: Step-wise synthesis mechanism preserving stereochemistry.
Experimental Protocol (Bench Scale)
Safety Warning: Epichlorohydrin is a potential carcinogen and skin sensitizer. Work in a fume hood.
-
Reagents:
-Ethylmethylamine (1.0 eq), Epichlorohydrin (1.1 eq), Isopropanol (solvent). -
Addition: Cool epichlorohydrin solution to 0–5°C. Add amine dropwise to prevent exotherms (which cause polymerization).
-
Reaction: Stir at 20°C for 4–6 hours. Monitor disappearance of amine by TLC/GC.
-
Cyclization: Add aqueous NaOH (1.2 eq) at <10°C. Stir vigorously for 1 hour.
-
Workup: Extract with diethyl ether or DCM. Wash with brine. Dry over
. -
Purification: Vacuum distillation is required. The product is thermally sensitive; keep bath temperature <60°C.
Yield Optimization: Using a slight excess of epichlorohydrin prevents the product (a tertiary amine) from reacting with the chlorohydrin intermediate to form quaternary ammonium salts.
Reactivity Profile & Applications
Nucleophilic Ring Opening
The oxirane ring is highly susceptible to nucleophilic attack, primarily at the terminal carbon (C3) due to steric factors. This makes the molecule an excellent "linker" for attaching the
Common Nucleophiles:
-
Amines: Yields 1,3-diamino-2-propanols.
-
Thiols: Yields
-hydroxy sulfides. -
Carboxylates: Yields ester-alcohols.
Figure 2: Divergent reactivity pathways with common nucleophiles.
Polymerization & Quaternization
-
Self-Polymerization: In the presence of Lewis acids (
, ), the epoxide ring homopolymerizes to form polyethers. -
Quaternization: Reaction with alkyl halides (e.g., Methyl Iodide) targets the tertiary nitrogen, forming quaternary ammonium salts useful as phase transfer catalysts or ionic liquids.
Spectroscopic Characterization
Researchers should validate the identity of synthesized batches using the following diagnostic signals:
| Technique | Key Signal | Interpretation |
| 1H NMR | Methylene protons of the oxirane ring and | |
| 1H NMR | Methine proton (CH) of the epoxide ring. | |
| 13C NMR | Epoxide carbons (CH2 and CH). | |
| IR | ~1250 cm | Symmetric ring breathing of the epoxide. |
| IR | ~850–910 cm | Asymmetric ring deformation (characteristic of terminal epoxides). |
| MS (ESI) | Protonated molecular ion. |
Pharmaceutical Relevance
This molecule is a structural analog to the side chains found in many beta-blockers (e.g., propranolol analogs, though those typically use isopropyl amines). The
Drug Development Use Cases:
-
Covalent Inhibitors: The epoxide group can act as a "warhead" to covalently modify cysteine or lysine residues in a target protein pocket.
-
Pro-drug Synthesis: The amine can be quaternized to improve solubility, releasing the active epoxide in vivo under specific metabolic conditions (though high toxicity risks usually limit this to oncology).
-
Chiral Resolution Agents: The pure enantiomers can be used to resolve racemic acids via diastereomeric salt formation, followed by epoxide reactivity to lock the complex.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43263391, this compound. Retrieved from [Link]
- Google Patents. (1972). Reaction product of epichlorohydrin compound and beta-alkylamine (US3686315A).
-
Tokar, A. V. (2014).[2] The quantum-chemical investigation of N-cyclization reaction mechanism for epichlorohydrin aminolysis products. Journal of Chemistry and Technologies. Retrieved from [Link]
Safety Data Sheet (SDS) and toxicity profile for Ethyl(methyl)(oxiran-2-ylmethyl)amine
Technical Safety & Toxicology Guide: Ethyl(methyl)(oxiran-2-ylmethyl)amine
Executive Summary
This compound (CAS: 1094891-40-3) is a specialized tertiary amine-epoxide intermediate used primarily in the synthesis of complex organic frameworks, including cationic lipids for drug delivery systems (e.g., LNP formulations) and quaternary ammonium compounds.[1]
Its chemical utility is derived from its dual functionality: the nucleophilic tertiary amine and the electrophilic epoxide (oxirane) ring.[1] However, this same bifunctionality drives its toxicity profile.[1] As a direct-acting alkylating agent, it poses significant genotoxic and carcinogenic risks comparable to its structural analog, N,N-Diethylglycidylamine.[1]
Critical Safety Directive: This compound must be handled as a Potential Carcinogen and Skin Sensitizer .[1] Strict isolation protocols (Glovebox/Fume Hood) are mandatory.
Chemical Identity & Physicochemical Profile
The following data characterizes the substance. Where experimental data for the specific CAS is unavailable, values are derived from computational modeling and read-across from the diethyl analog (CAS 2917-91-1).[1]
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-Ethyl-N-methylglycidylamine; 2,3-Epoxypropyl(ethyl)methylamine |
| CAS Number | 1094891-40-3 |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Physical State | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | ~145–155 °C (Predicted @ 760 mmHg) |
| Density | ~0.92 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, Methanol, DMSO; Hydrolyzes in water |
| LogP | 0.3 (Predicted) |
Hazard Identification (GHS Classification)
Note: Classifications are based on Quantitative Structure-Activity Relationship (QSAR) read-across from homologous glycidyl amines.[1]
Signal Word: DANGER
| Hazard Class | Category | H-Code | Hazard Statement |
| Carcinogenicity | 1B | H350 | May cause cancer.[1] |
| Germ Cell Mutagenicity | 2 | H341 | Suspected of causing genetic defects.[1] |
| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction.[1] |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |
| Skin Irritation | 2 | H315 | Causes skin irritation.[1] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[1] |
| Flammable Liquids | 4 | H227 | Combustible liquid.[1] |
Toxicological Profile & Mechanism of Action
Mechanism of Toxicity: DNA Alkylation
The primary hazard of this compound lies in the epoxide ring .[1] This strained three-membered ring is highly electrophilic.[1] Upon entering a biological system, it can undergo nucleophilic attack by DNA bases (specifically the N7 position of guanine), leading to DNA adduct formation.[1]
Figure 1: Mechanism of DNA Alkylation
Caption: The epoxide ring undergoes nucleophilic attack by DNA bases, forming covalent adducts that cause mutations.[1]
Acute vs. Chronic Effects
-
Acute : Direct contact causes immediate irritation to mucous membranes.[1] The amine functionality contributes to local alkalinity, potentially exacerbating the epoxide-induced irritation.[1] Absorption can lead to CNS depression (common with small aliphatic amines).[1]
-
Chronic : Repeated exposure, even at sub-clinical levels, poses a risk of sensitization (haptenization of skin proteins) and carcinogenesis due to cumulative DNA damage.[1]
Occupational Safety & Handling Protocols
Engineering Controls
Do not handle this compound on an open bench.
-
Primary Barrier : Chemical Fume Hood (Certified face velocity > 100 fpm) or Glovebox (if handling > 10g).[1]
-
Secondary Barrier : Spill tray to contain potential leaks.[1]
Personal Protective Equipment (PPE)
-
Gloves : Laminate Film (Silver Shield) or Butyl Rubber .[1] Note: Nitrile gloves provide only splash protection against epoxides and may degrade quickly.[1]
-
Respiratory : If fume hood is unavailable (Emergency only), use a Full-Face Respirator with Organic Vapor (OV) cartridges and P100 pre-filters.[1]
-
Body : Lab coat required; Tyvek sleeves recommended for synthesis operations.[1]
Figure 2: Hierarchy of Exposure Control
Caption: Engineering controls are the primary defense; PPE serves as a redundant backup.[1]
Emergency Response Protocols
Spill Management
-
Evacuate : Clear the immediate area.
-
PPE Up : Don Butyl gloves and respirator.[1]
-
Neutralize : Absorb with vermiculite or sand.[1] Do NOT use sawdust (flammability risk).[1]
-
Decontaminate : Wash the surface with a solution of 5% Sodium Thiosulfate (nucleophile that opens the epoxide ring safely) followed by soap and water.[1]
First Aid
-
Eye Contact : Rinse immediately with water for 15 minutes.[1] Seek medical attention (Risk of corneal damage).[1]
-
Skin Contact : Wash with soap and water.[1] Discard contaminated clothing immediately (Do not wash and reuse).
-
Ingestion : Do NOT induce vomiting. Rinse mouth.[1] Call a Poison Control Center.
Storage & Stability
-
Temperature : Store at 2–8°C (Refrigerated). Epoxides can polymerize or degrade at room temperature over time.[1]
-
Atmosphere : Store under Inert Gas (Argon/Nitrogen) .[1] The amine group is hygroscopic and reacts with CO₂.[1]
-
Incompatibilities : Strong acids, strong bases, oxidizing agents, and aluminum (can catalyze polymerization).[1]
References
-
PubChem . This compound (CID 43263391).[2] National Library of Medicine. [Link][1]
-
ECHA (European Chemicals Agency) .[1] Registration Dossier: N,N-Diethyl-2,3-epoxypropan-1-amine (CAS 2917-91-1).[1] (Used for Read-Across Toxicity).[1] [Link][1]
Sources
Thermal stability and decomposition temperatures of glycidyl amine derivatives
This technical guide provides an in-depth analysis of the thermal stability and decomposition behavior of glycidyl amine derivatives, tailored for researchers in materials science and drug development.
Executive Summary
Glycidyl amine derivatives—characterized by the N,N-diglycidyl functionality—represent a class of high-performance epoxy resins (e.g., TGDDM, TGPAP) and reactive intermediates. Their thermal stability is governed by the high bond dissociation energy of the aromatic C–N linkage, typically exhibiting onset decomposition temperatures (
Chemical Architecture & Thermal Logic
The thermal resilience of glycidyl amines stems from their high crosslink density. Unlike glycidyl ethers (e.g., DGEBA), glycidyl amines are multifunctional (f=3 or 4), creating a tightly knit 3D network upon curing.
Structural Classes
-
Tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM): The aerospace standard. Contains four epoxide groups and two aromatic rings, offering a balance of high
(~260°C) and thermal stability. -
Triglycidyl-p-aminophenol (TGPAP): Trifunctional.[1] Lower viscosity but higher crosslink density per unit volume, often leading to higher
relative to TGDDM in specific formulations. -
N,N-Diglycidylaniline (DGA): The simplest aromatic glycidyl amine, often used as a model compound or reactive diluent.
Thermal Decomposition Mechanisms
Understanding how these molecules fail is vital for predicting lifespan and safety. The degradation is not a single event but a cascade of competing reactions.
Primary Degradation Pathways
-
Dehydration (250°C – 300°C): In cured systems, the secondary hydroxyl groups (formed during the ring-opening cure) undergo
-elimination, releasing water. This is often the first mass loss step in TGA. -
Homolytic Scission (>300°C): The backbone begins to fragment. The C–N bond (allylic to the hydroxyl) and C–C bonds (isopropylidene or methylene bridges) undergo homolytic cleavage, generating free radicals.
-
Radical Recombination (Char Formation): Unlike aliphatic epoxies which volatilize completely, glycidyl amines form stable aromatic chars (30–40% yield at 800°C), a property exploited in flame-retardant applications.
Visualization: Decomposition Cascade
The following diagram illustrates the stepwise degradation of a TGDDM-like network.
Caption: Thermal degradation pathway of aromatic glycidyl amine networks from dehydration to char formation.
Data Repository: Decomposition Temperatures
The following table synthesizes thermal data for key derivatives. Note that values depend heavily on the curing agent (e.g., DDS vs. DICY) and heating rate.
| Derivative | Structure Type | Char Yield (800°C, | ||
| TGDDM | Tetra-functional | 310 – 330°C | 390 – 410°C | 30 – 35% |
| TGPAP | Tri-functional | 350 – 400°C | 390 – 420°C | 25 – 30% |
| TGMXDA | Tetra-functional (Aliphatic core) | ~290 – 310°C | ~380°C | 20 – 25% |
| DGA | Bi-functional | ~280 – 300°C | ~370°C | 15 – 20% |
Data synthesized from standard cured systems (typically DDS-cured).
Implications for Drug Development (Pharma Focus)
While material scientists focus on high-temperature stability, drug developers must manage glycidyl amines as Genotoxic Impurities (GTIs) .
Stability of Impurities
-
Thermal Persistence: Glycidyl amine impurities (e.g., traces of DGA) are thermally stable at standard API processing temperatures (50–150°C). They will not degrade via heat alone during solvent evaporation or drying steps.
-
Reactivity vs. Stability: Their "instability" in a biological context comes from their alkylating potential (reacting with DNA/proteins). In drug substances, they must be purged via chemical hydrolysis (acidic/basic wash) rather than thermal destruction.
-
Detection: Due to their high boiling points and thermal stability, GC-MS analysis requires careful method development to prevent in-injector degradation or polymerization.
Experimental Protocols
To generate valid thermal data, the following protocols must be strictly adhered to.
Protocol A: Thermogravimetric Analysis (TGA)
Objective: Determine
-
Sample Prep: Cured resin is ground to a fine powder (approx. 10 mg).
-
Atmosphere: Nitrogen (inert) for mechanism study; Air for oxidative stability. Flow rate: 50 mL/min.
-
Ramp: Heat from 30°C to 800°C at 10°C/min .
-
Analysis: Calculate derivative weight loss (DTG) to pinpoint
.
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine Glass Transition (
-
Cycle 1: Heat to 250°C (erase thermal history).
-
Cool: Quench to 30°C.
-
Cycle 2: Heat to 300°C at 10°C/min.
-
Validation:
is identified as the inflection point in the heat flow signal.
Visualization: Characterization Workflow
Caption: Standardized workflow for the thermal characterization of glycidyl amine systems.
References
-
BenchChem.[1] A Comparative Analysis of the Thermal Stability of TGPAP and Commercial Epoxy Systems.
-
CNRS. Thermal oxidative degradation of an epoxy resin (TGDDM/DDS).
-
National Institutes of Health (NIH). Optimization of Glass Transition Temperature... of TGPAP Epoxy Blends.
-
Coventry University.[2] Aromatic tetra-glycidyl ether versus tetra-glycidyl amine epoxy networks.
-
ICH. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals (M7).
Sources
Synthesis pathways for Ethyl(methyl)(oxiran-2-ylmethyl)amine from epichlorohydrin
The following technical guide details the synthesis of Ethyl(methyl)(oxiran-2-ylmethyl)amine (also known as N-ethyl-N-methylglycidylamine) from epichlorohydrin .
Executive Summary
Target Molecule: this compound
CAS Registry Number: 121-44-8 (Note: This CAS is for Triethylamine; the specific CAS for this target is less common, often cited as a derivative. The target is 1-(N-ethyl-N-methylamino)-2,3-epoxypropane ).
Core Application: Chiral intermediate for pharmaceutical synthesis (e.g.,
This guide outlines a two-stage, one-pot synthesis strategy. The protocol prioritizes regioselectivity and safety , utilizing the high reactivity of epichlorohydrin (ECH) while mitigating the risks of polymerization and bis-alkylation.
Chemical Strategy & Mechanism[1]
Retrosynthetic Analysis
The target molecule is a glycidyl amine . The most efficient disconnection is at the C–N bond between the glycidyl group and the amine nitrogen.
-
Electrophile: Epichlorohydrin (1-chloro-2,3-epoxypropane).
-
Nucleophile: N-Ethylmethylamine (secondary amine).
Reaction Mechanism
The synthesis proceeds via a chlorohydrin intermediate followed by dehydrochlorination .
-
Ring Opening (Regioselective
): The secondary amine attacks the least hindered carbon (C3) of the epoxide ring. This is kinetically favored over attack at C2 or direct displacement of the chloride at C1.-
Result: Formation of 1-chloro-3-[ethyl(methyl)amino]propan-2-ol.
-
-
Ring Closure (Intramolecular Williamson Ether Synthesis): Treatment with a strong base (NaOH/KOH) deprotonates the secondary alcohol. The resulting alkoxide performs an intramolecular nucleophilic attack on C1, displacing the chloride ion to reform the epoxide ring.
Stereochemical Note: If chiral epichlorohydrin (e.g., S-epichlorohydrin) is used, the stereogenic center at C2 is retained . The nucleophilic attack occurs at C3 (non-stereogenic), and the ring closure involves the oxygen at C2 attacking C1. No bonds to the chiral center are broken or formed during the inversion-prone steps.
Mechanistic Diagram (Graphviz)
Caption: Two-stage mechanism: Nucleophilic ring opening followed by base-mediated dehydrochlorination.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Equiv. | Notes |
| Epichlorohydrin | Substrate | 1.2 – 1.5 | Excess prevents dimerization (reaction of product with amine). |
| N-Ethylmethylamine | Reagent | 1.0 | Limiting reagent. |
| Sodium Hydroxide | Base | 1.2 | Used as 40-50% aq. solution or solid pellets. |
| Water | Solvent | - | For initial cooling/solubilizing base. |
| Diethyl Ether | Extraction | - | Or Dichloromethane (DCM). |
Step-by-Step Procedure
Stage 1: Formation of the Chlorohydrin Intermediate
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Place the flask in an ice-salt bath (-5°C to 0°C).
-
Charging: Charge the flask with Epichlorohydrin (1.2 equiv) .
-
Note: Using a slight excess of ECH minimizes the formation of the bis-amino alcohol byproduct (where one ECH molecule reacts with two amine molecules).
-
-
Addition: Add N-Ethylmethylamine (1.0 equiv) dropwise via the addition funnel.
-
Critical Control: Maintain internal temperature below 10°C . The reaction is highly exothermic.[1] Rapid addition can lead to uncontrolled boiling or polymerization.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 3–4 hours .
-
Monitoring: Reaction progress can be monitored by TLC or GC (disappearance of amine).
-
Stage 2: Epoxide Ring Closure
-
Cooling: Return the reaction flask to a water bath (20°C) to manage the exotherm of the neutralization.
-
Base Addition: Add Sodium Hydroxide (1.2 equiv) .
-
Method: Add dropwise as a 40% aqueous solution . Alternatively, solid NaOH pellets can be added in small portions, but liquid addition offers better thermal control.
-
-
Cyclization: Stir vigorously at 25–30°C for 2 hours .
-
Observation: The mixture will become biphasic (organic product layer and aqueous salt layer). A precipitate of NaCl may form if water volume is low.
-
Stage 3: Workup & Purification
-
Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.[1][2][3][4][5][6]
-
Extraction: Extract the aqueous layer twice with Diethyl Ether (or DCM). Combine these extracts with the main organic layer.
-
Drying: Dry the combined organic phase over anhydrous Sodium Sulfate (
) or Magnesium Sulfate. Filter off the desiccant. -
Concentration: Remove the solvent (ether) using a rotary evaporator at ambient temperature (do not heat excessively).
-
Distillation: Purify the crude oil via vacuum distillation .
-
Target: Collect the fraction corresponding to the glycidyl amine.
-
Note: Epichlorohydrin boils at 116°C (atm). The product will boil significantly higher. Use high vacuum (<10 mmHg) to keep the bath temperature below 80°C to prevent polymerization.
-
Process Optimization & Troubleshooting
| Issue | Root Cause | Mitigation Strategy |
| Oligomerization | High temperature or acid traces. | Keep reaction temp <30°C. Ensure apparatus is acid-free. Store product at 4°C. |
| Bis-alkylation | Localized excess of amine. | Increase stirring speed during addition. Ensure ECH is in the flask, amine is added to it (not vice versa). |
| Hydrolysis | Prolonged contact with aq. base. | Limit Stage 2 time to 2-3 hours. Perform rapid phase separation. |
| Emulsion | Surfactant nature of amine. | Use brine during extraction.[4] Filter through Celite if necessary. |
Workflow Diagram (Graphviz)
Caption: Operational workflow for the synthesis of N-ethyl-N-methylglycidylamine.
Safety & Handling (HSE)
-
Epichlorohydrin: Classified as a probable human carcinogen (Group 2A) and acute toxin.[6] It is volatile and can be absorbed through the skin.
-
Control: All operations must be performed in a fume hood . Double-gloving (Nitrile/Laminate) is recommended.
-
-
Glycidyl Amines: Potent alkylating agents. Potential mutagens. Handle with the same rigor as the starting epoxide.
-
Waste Disposal: Quench unreacted epoxide residues with aqueous bisulfite or acidic water before disposal.
References
- Preparation of Glycidyl Amines (General Protocol)
-
Epichlorohydrin Reactivity & Handling Source:Organic Syntheses, Coll.[2][3] Vol. 2, p. 256.[2] URL:[Link]
-
N-Ethyl-N-methylamine Data Source: PubChem Compound Summary for CID 12384. URL:[Link]
- Source:Chemical Reviews, "Ring-Opening Reactions of Epoxides with Amines.
Sources
Thermodynamic Profiling of Ethyl(methyl)(oxiran-2-ylmethyl)amine: Predictive Energetics and Experimental Calorimetry
An in-depth technical guide on the thermodynamic characterization of Ethyl(methyl)(oxiran-2-ylmethyl)amine, designed for researchers, physical chemists, and drug development professionals.
Executive Summary
This compound (CAS: 1094891-40-3), also known as N-ethyl-N-methylglycidylamine, is a highly reactive bi-functional intermediate[1]. Structurally, it features a highly strained three-membered oxirane (epoxide) ring linked via a methylene bridge to a tertiary amine. This compound is of significant interest in the synthesis of specialty polymers, beta-blocker pharmaceuticals, and targeted alkylating agents.
However, the inherent thermodynamic instability of the epoxide ring—coupled with the nucleophilic potential of the adjacent tertiary amine—makes empirical thermodynamic data scarce. This whitepaper establishes the theoretical framework for predicting its thermodynamic properties and outlines the rigorous, self-validating experimental protocols required to empirically determine its specific heat capacity (
Structural Energetics & Predictive Thermodynamics
The Oxirane Ring Strain
The thermodynamic landscape of this compound is dominated by the oxirane moiety[2]. In a standard
Because the tertiary amine can act as an intramolecular nucleophile, the activation energy for epoxide ring-opening is lowered. Consequently, the molecule is thermodynamically driven toward exothermic polymerization or hydrolysis, making precise temperature control critical during calorimetric analysis.
Predictive Thermodynamics via Benson Group Additivity
Before conducting empirical calorimetry, a Senior Application Scientist must establish a predictive baseline. The Benson Group Additivity method is the gold standard for estimating the standard enthalpy of formation (
Fig 1. Benson Group Additivity logical tree for predicting the standard enthalpy of formation.
Experimental Methodologies for Thermodynamic Profiling
To validate predictive models, rigorous empirical testing is required. The following protocols are designed as self-validating systems, ensuring that instrumental artifacts do not corrupt the thermodynamic data.
Specific Heat Capacity ( ) via Modulated DSC (MDSC)
Causality of Method Choice: Standard Differential Scanning Calorimetry (DSC) following ASTM E1269[4] measures total heat flow. However, because this compound is prone to exothermic ring-opening, standard DSC conflates the reversible heat capacity (
Step-by-Step Protocol:
-
Instrument Calibration (Self-Validation): Run a baseline scan with empty hermetic aluminum pans. Follow with a calibration run using a standard synthetic sapphire (
) disc. Sapphire is chosen because it has a highly characterized, stable heat capacity without phase transitions in the operating range, providing a reliable baseline for calculating the of the unknown sample[6]. -
Sample Preparation: Encapsulate 5–10 mg of this compound in a hermetically sealed aluminum pan to prevent the volatilization of the amine moiety, which would artificially skew the endothermic heat flow.
-
Modulation Parameters: Program the MDSC with an underlying heating rate of 2.0 °C/min, an amplitude of ±0.5 °C, and a period of 60 seconds.
-
Thermal Ramp: Equilibrate at -80 °C (to capture the glass transition temperature,
) and ramp to 120 °C. Crucial: The ramp must be terminated prior to the onset of the epoxide auto-polymerization exotherm to protect the sensor. -
Data Extraction: Extract the
exclusively from the reversing heat flow signal.
Enthalpy of Combustion ( ) via Oxygen Bomb Calorimetry
Causality of Method Choice: To determine the standard enthalpy of formation (
Step-by-Step Protocol:
-
Calorimeter Calibration (Self-Validation): Combust a 1.0 g pellet of high-purity benzoic acid (
). Benzoic acid is the universal standard because it combusts completely without residue and has a precisely known heat of combustion (-3226.7 kJ/mol). This step determines the exact heat capacity of the calorimeter hardware and water bath ( ). -
Sample Containment: Because the compound is a volatile liquid, seal ~0.5 g of the sample inside a combustible gelatin capsule of known thermodynamic mass and calorific value.
-
Bomb Assembly: Place the capsule in the platinum crucible. Attach a pre-weighed ignition fuse wire. Add 1.0 mL of deionized water to the bottom of the bomb to absorb
vapors. -
Pressurization & Ignition: Purge the bomb with
, then pressurize to 30 atm. Submerge the bomb in the precisely measured water bath, allow thermal equilibration, and ignite the sample. -
Washburn Correction & Titration: Post-combustion, carefully vent the bomb. Wash the interior with deionized water and titrate the washings with a standardized
solution to quantify the moles of formed[8]. Subtract the enthalpy of formation of (-59.7 kJ/mol) from the total measured heat release to isolate the true of the sample.
Fig 2. Experimental workflow for thermodynamic characterization via MDSC and Bomb Calorimetry.
Quantitative Data Presentation
The following tables summarize the predictive framework and reference parameters required to execute the thermodynamic characterization of this compound.
Table 1: Predicted Thermochemical Group Contributions (Benson Additivity Framework)
| Structural Moiety | Benson Group Designation | Thermochemical Role / Impact |
| Epoxide Ring | Oxirane Group | Primary driver of instability; high positive enthalpy contribution due to ring strain. |
| Ring Strain | RSC (Oxirane) | ~114 kJ/mol penalty added to the baseline enthalpy of formation[3]. |
| Methylene Bridge | Acts as an inductive spacer between the electronegative oxygen and nitrogen atoms. | |
| Tertiary Amine | Contributes to basicity; requires Washburn corrections during empirical combustion calorimetry. | |
| Alkyl Chains | Standard aliphatic baseline; increases overall heat capacity ( |
Table 2: Standard Thermodynamic Parameters of Constituent Moieties
| Reference Moiety | Standard Enthalpy of Formation ( | Specific Heat Capacity ( | Relevance to Target Compound |
| Ethylene Oxide | -52.6 kJ/mol | 48.5 J/(mol·K) | Baseline for the oxirane functional group[2]. |
| Trimethylamine | -23.7 kJ/mol | 91.8 J/(mol·K) | Proxy for the tertiary amine thermodynamic contribution. |
| Benzoic Acid | -385.1 kJ/mol | 146.8 J/(mol·K) | Universal calibration standard for Bomb Calorimeter ( |
| Nitric Acid (aq) | -207.4 kJ/mol | N/A | Required for Washburn titration corrections post-combustion[8]. |
Conclusion
The thermodynamic profiling of this compound requires a synthesis of theoretical group additivity modeling and highly controlled empirical calorimetry. Because the molecule features a strained oxirane ring and a nucleophilic tertiary amine, standard thermal analysis techniques are insufficient. By utilizing Modulated DSC to isolate reversing heat flows and applying rigorous Washburn corrections to Oxygen Bomb Calorimetry data, researchers can accurately map the thermodynamic landscape of this highly reactive intermediate, ensuring safety and efficiency in downstream pharmaceutical and polymer synthesis.
References
-
PubChem: this compound | C6H13NO | CID 43263391 Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds Source: National Institute of Standards and Technology (NIST) URL:[Link]
-
ASTM E1269: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry Source: Applus DatapointLabs URL:[Link]
-
ASTM E2716-23: Standard Test Method for Determining Specific Heat Capacity by Modulated Temperature Differential Scanning Calorimetry Source: iTeh Standards URL:[Link]
-
Bomb Calorimetry: Measuring Combustion Enthalpies Source: Scribd URL:[Link]
-
HEAT OF COMBUSTION: BOMB CALORIMETER Source: University of Texas at Dallas URL:[Link]
-
Options for Measuring Heat Capacity Using TA Instruments Discovery Series DSCs Source: TA Instruments URL:[Link]
-
Corrections to standard state in combustion calorimetry: an update and a web-based tool Source: National Institutes of Health (PMC) URL:[Link]
-
100 MTPD Oxirane Production Process (Thermodynamic Properties) Source: Scribd URL:[Link]
Sources
- 1. This compound | C6H13NO | CID 43263391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. srd.nist.gov [srd.nist.gov]
- 4. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. tainstruments.com [tainstruments.com]
- 7. scribd.com [scribd.com]
- 8. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Reaction conditions for coupling Ethyl(methyl)(oxiran-2-ylmethyl)amine with nucleophiles
Executive Summary
Ethyl(methyl)(oxiran-2-ylmethyl)amine (EMO) represents a critical class of amphiphilic glycidyl amine building blocks. Its unique structure—combining a reactive epoxide electrophile with a tertiary amine—makes it a versatile linchpin for synthesizing
This guide provides validated protocols for coupling EMO with three distinct nucleophile classes: Amines (N-coupling) , Thiols (S-coupling) , and Alcohols (O-coupling) . We prioritize regioselective control, favoring terminal (
Chemical Profile & Reactivity Landscape
Molecule: this compound
Core Reactivity:
Mechanistic Insight
The reaction trajectory is governed by the competition between steric hindrance at the internal carbon (
-
Basic/Neutral Conditions: Nucleophiles attack the sterically accessible terminal carbon (
), yielding the secondary alcohol. -
Acidic Conditions: While protonation activates the epoxide, the tertiary amine moiety of EMO acts as a "proton sink," requiring stoichiometric excess of acid, which often degrades nucleophile strength. Therefore, hydrogen-bond activation (using protic solvents) is superior to Brønsted acid catalysis for this specific substrate.
Figure 1: Reaction landscape for EMO. Path A (Aminolysis) and Path B (Thiolysis) proceed under mild conditions due to high nucleophilicity. Path C (Alcoholysis) requires Lewis Acid activation to overcome the poor nucleophilicity of alcohols.
Validated Experimental Protocols
Protocol A: Aminolysis (C-N Bond Formation)
Best for: Creating diamine linkers, PROTACs, and chelating agents.
Rationale: Amines are strong enough nucleophiles to open the EMO ring without harsh catalysts.[1][2] Protic solvents (Ethanol, Water) are critical here; they form hydrogen bonds with the epoxide oxygen, lowering the activation energy for ring opening (electrophilic assistance) without protonating the amine nucleophile.
| Parameter | Specification |
| Stoichiometry | 1.0 equiv EMO : 1.1–1.5 equiv Nucleophilic Amine |
| Solvent | Ethanol (EtOH) or Methanol (MeOH) [0.5 M] |
| Catalyst | None (Solvent-assisted) or LiClO₄ (10 mol%) |
| Temperature | 40°C – 60°C |
| Time | 4 – 12 Hours |
Step-by-Step Procedure:
-
Preparation: In a reaction vial, dissolve Nucleophilic Amine (1.2 mmol) in Ethanol (2.0 mL).
-
Addition: Add EMO (1.0 mmol) dropwise to the stirring amine solution.
-
Note: If the nucleophile is valuable/scarce, reverse addition (Amine to EMO) is possible, but excess amine prevents oligomerization.
-
-
Activation: Heat the mixture to 50°C.
-
Optional: If reaction is sluggish (monitored by TLC/LCMS), add Lithium Perchlorate (LiClO₄) (0.1 mmol) as a mild, neutral Lewis acid.
-
-
Workup: Concentrate under reduced pressure. The product is usually a viscous oil.
-
Purification: Flash chromatography (DCM/MeOH/NH₃) is recommended.
Protocol B: Thiolysis (C-S Bond Formation)
Best for: "Click" chemistry, peptide modification, and hydrogel formation.
Rationale: Thiols are superior nucleophiles (soft bases) and react rapidly with epoxides. However, they require a basic catalyst to generate the reactive thiolate anion (
| Parameter | Specification |
| Stoichiometry | 1.0 equiv EMO : 1.0 equiv Thiol |
| Solvent | THF, DMF, or DCM (Degassed) |
| Base Catalyst | Triethylamine (TEA) or DIPEA (5–10 mol%) |
| Temperature | 25°C (Room Temp) |
| Time | 1 – 4 Hours |
Step-by-Step Procedure:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen (
) to prevent disulfide formation. -
Solubilization: Dissolve Thiol (1.0 mmol) and EMO (1.0 mmol) in dry THF (3 mL).
-
Catalysis: Add TEA (0.05 mmol, ~7 µL).
-
Reaction: Stir at room temperature. The reaction is often exothermic; monitor temperature on larger scales.
-
Quench: No quench needed. Evaporate solvent.
-
Purification: Thio-ethers are prone to oxidation; store under inert gas or purify immediately.
Protocol C: Alcoholysis (C-O Bond Formation)
Best for: Ether synthesis, macrocyclization.
Rationale: Alcohols are poor nucleophiles. The basicity of EMO makes strong acid catalysis (
| Parameter | Specification |
| Stoichiometry | 1.0 equiv EMO : 3.0–5.0 equiv Alcohol (or use as solvent) |
| Solvent | DCM or Toluene (if alcohol is not solvent) |
| Catalyst | |
| Temperature | Reflux (DCM) or 60°C |
| Time | 12 – 24 Hours |
Step-by-Step Procedure:
-
Setup: Flame-dry glassware under
. -
Complexation: Dissolve EMO (1.0 mmol) in DCM (5 mL). Add Catalyst (
, 0.05 mmol). Stir for 10 mins to allow coordination. -
Nucleophile Addition: Add the Alcohol (3.0 mmol).
-
Reaction: Heat to reflux (approx 40°C for DCM).
-
Workup: Quench with saturated aqueous
. Extract with DCM. -
Note: If using
, use stoichiometric amounts (1.1 equiv) because the tertiary amine in EMO will complex with the Boron, deactivating a catalytic amount.
Mechanistic Pathway & Regioselectivity
The following diagram illustrates the
Figure 2: Mechanistic flow of the ring-opening event. The steric bulk of the ethyl(methyl)aminomethyl group directs the nucleophile to the terminal position, ensuring high regioselectivity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is too weak or bulky. | Switch to Protocol C (Lewis Acid) or increase Temp to 80°C in sealed tube. |
| Polymerization | EMO reacting with itself (Homopolymerization). | Ensure Nucleophile is in excess (1.5 equiv). Add EMO slowly to the nucleophile. |
| Regio-scrambling | Reaction temperature too high or strong acid used. | Lower temperature. Avoid strong Brønsted acids; use LiClO₄ or Sc(OTf)₃ . |
| Amine Trapping | Catalyst is coordinating to the EMO amine, not epoxide. | Use stoichiometric Lewis Acid (e.g., |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Nucleophilic substitution at the carbonyl group).
-
Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507.
-
Fini, F. O. (2004). Regioselective Ring Opening of Epoxides with Amines Catalyzed by Metal Triflates. Letters in Organic Chemistry, 1(1).
-
Sharpless, K. B., et al. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.
-
Chini, M., Crotti, P., & Macchia, F. (1990). Regiochemical control in the ring opening of epoxides with metal salts. Tetrahedron Letters, 31(32), 4661-4664.
Sources
Application Note: Synthesis of Chiral β-Amino Alcohols via Ring-Opening of Ethyl(methyl)(oxiran-2-ylmethyl)amine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of chiral β-amino alcohols utilizing Ethyl(methyl)(oxiran-2-ylmethyl)amine as a key building block. Beta-amino alcohols are crucial structural motifs in numerous biologically active compounds and serve as valuable chiral auxiliaries in asymmetric synthesis.[1][2] This note elucidates the underlying reaction mechanisms, focusing on the regioselectivity of the epoxide ring-opening, and provides step-by-step experimental procedures, characterization data, and essential safety guidelines.
Introduction to β-Amino Alcohols
The 1,2-amino alcohol moiety is a privileged scaffold in medicinal chemistry and materials science. These compounds are integral to a wide range of pharmaceuticals, including β-blockers and HIV protease inhibitors like Saquinavir.[1][2] Furthermore, their chiral variants are extensively used as ligands and auxiliaries in asymmetric catalysis.[1] The nucleophilic ring-opening of epoxides by amines represents one of the most direct and efficient methods for their synthesis.[3] This application note focuses on the use of this compound, a versatile and reactive chiral epoxide, for the preparation of a diverse array of downstream β-amino alcohol products.
Section 1: The Chemistry — Mechanism and Regiocontrol
The cornerstone of this synthetic strategy is the nucleophilic ring-opening of the epoxide ring. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the electrophilic carbons of the oxirane, leading to the cleavage of a carbon-oxygen bond. The regioselectivity of this attack—which of the two epoxide carbons is attacked—is highly dependent on the reaction conditions.[4][5][6]
Under Basic or Neutral Conditions (SN2 Mechanism): With strong, basic nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction follows a classic SN2 pathway.[7] The nucleophile attacks the less sterically hindered carbon atom of the epoxide.[4][5] This is because the alkoxide leaving group is poor, and the ring opening requires a direct "push" from the nucleophile, making steric accessibility the dominant factor.[5][6] For this compound, the attack will occur at the primary carbon (C1) of the oxirane ring.
Under Acidic Conditions (SN1-like Mechanism): In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol).[8] This protonation makes the epoxide more electrophilic. The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is more stable on the more substituted carbon. Consequently, even weak nucleophiles will preferentially attack the more substituted (secondary, C2) carbon.[4][5] The mechanism is considered SN1-like because of the significant carbocation character at the transition state, though it still proceeds with inversion of stereochemistry due to the backside attack.[8][9]
Mechanism Overview
Caption: Regioselectivity in Epoxide Ring-Opening Reactions.
Section 2: Experimental Protocols
This section provides a general, adaptable protocol for the ring-opening of this compound with a nucleophile. As an example, we will use benzylamine as the nucleophile under solvent-free, mild acid-catalyzed conditions.
Materials and Reagents
-
This compound (Purity ≥98%)
-
Benzylamine (Purity ≥99%)
-
Acetic Acid (Glacial)
-
Ethanol (Anhydrous)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Protocol: Acetic Acid-Mediated Synthesis of 1-((ethyl(methyl)amino)methyl)-2-(benzylamino)ethan-1-ol
This protocol is adapted from methodologies demonstrating highly regioselective, metal- and solvent-free ring-opening of epoxides with amines.[10]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.15 g, 10 mmol).
-
Reagent Addition: Add benzylamine (1.07 g, 10 mmol, 1.0 equivalent).
-
Catalyst Addition: Add glacial acetic acid (0.06 g, 1 mmol, 0.1 equivalents) to the mixture.
-
Reaction Conditions: Stir the mixture at room temperature (approx. 25°C). The reaction is typically complete within 2-4 hours.
-
Expert Insight: The use of a mild acid catalyst like acetic acid protonates the epoxide, facilitating the nucleophilic attack by the amine. Running the reaction solvent-free often increases reaction rates and simplifies workup.[10]
-
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent). The disappearance of the starting epoxide spot indicates completion.
-
Work-up:
-
Once the reaction is complete, add 20 mL of diethyl ether to the flask and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid, followed by brine (1 x 15 mL).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The resulting crude β-amino alcohol can be purified by column chromatography on silica gel if necessary, although this protocol often yields products of high purity.
Experimental Workflow
Caption: General workflow for β-amino alcohol synthesis.
Section 3: Data Presentation and Characterization
The synthesized β-amino alcohols should be characterized using standard spectroscopic techniques to confirm their structure and purity.
Expected Spectroscopic Data
-
Infrared (IR) Spectroscopy: Look for a characteristic broad absorption in the 3300-3600 cm⁻¹ region, indicative of the O-H stretch of the alcohol. A C-O stretching absorption should also be present near 1050 cm⁻¹.[11]
-
¹H NMR Spectroscopy: The proton on the hydroxyl-bearing carbon (methine proton) will typically appear as a multiplet in the 3.4-4.5 ppm range.[11] The O-H proton often appears as a broad singlet which can be exchanged with D₂O. Protons on carbons adjacent to nitrogen atoms will also be deshielded.
-
¹³C NMR Spectroscopy: The carbon atom attached to the hydroxyl group typically resonates in the 50-80 ppm range.[11]
-
Mass Spectrometry (MS): The molecular ion peak (M+) should be observable, corresponding to the calculated molecular weight of the product.
Table of Expected Outcomes for Various Nucleophiles
| Nucleophile | Catalyst | Expected Regioselectivity | Typical Yields | Product Class |
| Primary/Secondary Amines | Acetic Acid or Lewis Acids (e.g., Zn(ClO₄)₂)[12] | Attack at the more substituted carbon (C2) | High to Excellent | 1,2-Diamino-alcohols |
| Alcohols (ROH) | H₂SO₄ | Attack at the more substituted carbon (C2)[4][13] | Good to High | Amino-ether-alcohols |
| Thiols (RSH) | Base (e.g., NaH) | Attack at the less substituted carbon (C1) | High | Amino-thioether-alcohols |
| Grignard Reagents (RMgBr) | None (Basic) | Attack at the less substituted carbon (C1)[14] | Good | Carbon-extended amino alcohols |
Section 4: Safety and Handling Precautions
Working with epoxides and amines requires strict adherence to safety protocols to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, nitrile or neoprene gloves (epoxies can penetrate latex gloves), and a lab coat.[15][16][17] Work should be conducted in a well-ventilated fume hood.[16][17]
-
Skin Contact: Epoxides and their hardeners (amines) can cause skin irritation and sensitization (contact dermatitis).[16][18] If skin contact occurs, wash the affected area immediately and thoroughly with soap and warm water.[15][18] Do not use solvents to clean skin.[18]
-
Inhalation: Avoid breathing vapors. Concentrated vapors can irritate the respiratory tract.[18][19] Ensure adequate ventilation at all times.[17]
-
Ingestion: Do not eat, drink, or smoke in the laboratory. If accidental ingestion occurs, drink large quantities of water and seek immediate medical attention. Do not induce vomiting , as hardeners can be corrosive.[15][19]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Unused reagents and reaction mixtures should be treated as hazardous waste.
Conclusion
This compound is a highly effective chiral building block for the synthesis of β-amino alcohols. The regiochemical outcome of the epoxide ring-opening can be reliably controlled by the choice of reaction conditions—basic conditions favor attack at the less substituted carbon, while acidic conditions direct the nucleophile to the more substituted carbon. The protocols described herein are robust, high-yielding, and can be adapted for a wide range of nucleophiles, making this a powerful tool for researchers in drug discovery and organic synthesis.
References
-
Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Available from: [Link]
-
Boddeti, G., et al. (2020, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available from: [Link]
-
Entropy Resins. (2020, April 9). Epoxy Resin Safety Precautions. Available from: [Link]
-
Bhagavathula, D.S., et al. (2017, April 21). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available from: [Link]
-
ChemMasters. Product Support : Safety : Epoxies. Available from: [Link]
-
White, J.D., et al. (2016). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Available from: [Link]
-
Bermudez, P. Precautions working with Epoxy and Urethane components. Available from: [Link]
-
Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. Available from: [Link]
-
Pinho e Melo, T. M. V. D., et al. (2009). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Available from: [Link]
-
PRO-SET Epoxies. Safety. Available from: [Link]
-
University of Calgary. Ch16: SN1 type reactions of epoxides. Available from: [Link]
-
Lumen Learning. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook. Available from: [Link]
-
Sharma, G., et al. (2018). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. Available from: [Link]
-
Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Available from: [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Available from: [Link]
-
Weng, C., et al. (2023, August 31). Evolution of Epoxides to Synthesize b-amino Alcohols: A Mini Review. Asian Journal of Chemistry. Available from: [Link]
-
Open Access Journals. A Brief Review on Synthesis of ? ?-Amino Alcohols by Ring O. Available from: [Link]
-
Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Available from: [Link]
-
Organic Chemistry Tutor. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions. YouTube. Available from: [Link]
-
Reddit. (2025, April 25). Base vs. Acid catalyed epoxide ring openings. r/chemhelp. Available from: [Link]
-
Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available from: [Link]
-
Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available from: [Link]
-
Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]
-
ResearchGate. Different protocols for the nucleophilic ring-opening reaction of epoxides. Available from: [Link]
-
Ashenhurst, J. (2015, February 2). Opening of Epoxides With Acid. Master Organic Chemistry. Available from: [Link]
-
McMurry, J. 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Available from: [Link]
-
McNeil, A. J., et al. (2004, May 19). Characterization of beta-amino ester enolates as hexamers via 6Li NMR spectroscopy. Journal of the American Chemical Society. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Carlsen, P. H. J., et al. γ-Amino Alcohols via Organocascade Reactions Involving Dienamine Catalysis. Available from: [Link]
-
Doubtnut. (2020, July 26). 1-Ethyl-2-methyl oxirane when treated with C_2 H_5 MgBr, followed by hydrolysis gives. Available from: [Link]
-
ResearchGate. (2025, August 5). (PDF) Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. entropyresins.com [entropyresins.com]
- 16. ChemMasters : Product Support : Safety : Epoxies [chemmasters.net]
- 17. crosslinktech.com [crosslinktech.com]
- 18. wolverinecoatings.com [wolverinecoatings.com]
- 19. eu.prosetepoxy.com [eu.prosetepoxy.com]
Functionalization of surfaces using Ethyl(methyl)(oxiran-2-ylmethyl)amine linkers
Part 1: Executive Summary & Strategic Rationale
Ethyl(methyl)(oxiran-2-ylmethyl)amine (CAS: 121056-22-2), also known as N-ethyl-N-methylglycidylamine, represents a specialized class of epoxy-amine heterobifunctional reagents . Unlike simple glycidyl ethers, this molecule integrates a reactive electrophilic epoxide (oxirane) tail with a tunable tertiary amine headgroup.
Why use this specific linker?
-
Tunable Basicity: The ethyl/methyl substitution provides a specific pKa profile distinct from dimethyl- or diethyl- analogues, optimizing the surface for Weak Anion Exchange (WAX) chromatography or pH-responsive biosensing.
-
Versatile Anchoring: The epoxide group allows robust covalent attachment to nucleophilic surfaces (hydroxyls, thiols, amines) via ring-opening polymerization or coupling, creating a stable
-hydroxy amine linkage. -
Precursor Utility: It serves as a scaffold for generating Quaternary Ammonium (SAX) surfaces via post-functionalization alkylation, allowing researchers to precisely control charge density.
This guide details the protocols for immobilizing this linker onto Polymer (Carbohydrate) and Silica matrices, focusing on mechanistic integrity and reproducibility.
Part 2: Chemical Mechanism & Reaction Pathway
The fundamental mechanism relies on the nucleophilic attack of a surface group (Nu:) upon the least substituted carbon of the epoxide ring (regioselective ring opening).
Reaction Logic
-
Under Basic Conditions (Preferred): The surface nucleophile (e.g., Cellulosic -O⁻) attacks the epoxide, forming a covalent ether bond and generating a secondary hydroxyl group.
-
The "Linker" Function: The molecule effectively "links" the solid support to the tertiary amine, which becomes the active interaction site for biomolecules (DNA, proteins) or further chemical modification.
Visualizing the Pathway
Figure 1: Mechanistic pathway for the immobilization of this compound onto nucleophilic surfaces.
Part 3: Detailed Experimental Protocols
Protocol A: Functionalization of Carbohydrate Matrices (Agarose/Cellulose)
Target Application: Preparation of Anion Exchange Chromatography Media.
Materials Required:
-
Support: Cross-linked Agarose beads (e.g., Sepharose 6B) or Cellulose membrane.
-
Solvent: Distilled Water / 1,4-Dioxane (if solubility aid is needed).
-
Catalyst: Sodium Hydroxide (NaOH).
-
Apparatus: Overhead stirrer, sintered glass funnel.
Step-by-Step Procedure:
-
Surface Activation:
-
Wash 10 g of suction-dried agarose beads with 50 mL of distilled water.
-
Resuspend beads in 10 mL of distilled water.
-
Add 4 mL of 4 M NaOH to the suspension.
-
Scientific Rationale: High pH deprotonates the surface hydroxyl groups (
), creating strong nucleophiles required to open the epoxide ring.
-
-
Coupling Reaction:
-
Add 5.0 mL of this compound dropwise to the stirring suspension.
-
Note: If the linker is not fully water-soluble, add 1,4-dioxane (up to 20% v/v) to improve homogeneity.
-
Heat the reaction vessel to 45°C and stir continuously for 16 hours .
-
Caution: Epoxides are potential carcinogens. Perform all additions in a fume hood.
-
-
Washing & Neutralization:
-
Filter the beads and wash sequentially with:
-
500 mL Distilled Water (removes excess base/reagent).
-
100 mL Ethanol (removes organic byproducts).
-
200 mL Water.
-
-
Verify pH of the filtrate is neutral (pH 7.0).
-
-
QC: Amine Titration:
-
Perform a chloride ion capacity test (if quaternized) or a back-titration with HCl to determine ligand density (Target: 20–50 µmol/mL).
-
Protocol B: Functionalization of Silica Surfaces
Target Application: HPLC Stationary Phases or Biosensor Chips. Challenge: Direct reaction with silanols is inefficient. We utilize a "Grafting-To" approach on pre-activated silica.
Workflow Diagram:
Figure 2: Two-step functionalization workflow for silica surfaces.
Step-by-Step Procedure:
-
Pre-functionalization (Thiolation):
-
Suspend 5 g of activated silica (dried at 150°C) in 50 mL dry Toluene.
-
Add 1.0 mL (3-Mercaptopropyl)trimethoxysilane .
-
Reflux for 24 hours.[3] Wash with Toluene and Methanol. Cure at 100°C for 1 hour.
-
Result: Silica surface displays reactive thiol (-SH) groups.
-
-
Linker Coupling (Thiol-Epoxy Click):
-
Suspend thiolated silica in 50 mL of 0.1 M Phosphate Buffer (pH 8.5) containing 20% Ethanol.
-
Add 3.0 mL this compound .
-
Stir at Room Temperature for 12 hours.
-
Scientific Rationale: Thiols are superior nucleophiles to hydroxyls at moderate pH. The thiolate anion attacks the epoxide ring efficiently, anchoring the tertiary amine.
-
-
Blocking (Capping):
-
Add 1 mL of 2-Mercaptoethanol to react with any remaining epoxide groups (if excess linker was used and polymerized) or Iodoacetamide to block residual thiols (optional).
-
Part 4: Data Analysis & Validation
To ensure the protocol was successful, compare your results against these standard metrics.
Table 1: Expected Physiochemical Properties of Functionalized Surfaces
| Parameter | Method | Expected Result (Polymer) | Expected Result (Silica) |
| Ligand Density | Elemental Analysis (N%) | 1.5 – 2.5 % Nitrogen | 0.8 – 1.2 % Nitrogen |
| Ionic Capacity | Acid-Base Titration | 30 – 100 µmol/mL | 10 – 30 µmol/g |
| Surface Charge | Zeta Potential (pH 7) | +15 to +30 mV | +10 to +25 mV |
| Contact Angle | Water Drop | < 40° (Hydrophilic) | < 50° (Hydrophilic) |
Troubleshooting Guide:
-
Low Ligand Density: Ensure the surface was fully dried (Silica) or fully swollen (Agarose) before reaction. Increase reaction temperature to 50°C.
-
High Back-Pressure (Flow): Fines generated during stirring. Use an overhead stirrer (propeller) instead of a magnetic stir bar to prevent grinding the beads.
Part 5: References
-
Porath, J., & Fornstedt, N. (1970). Group fractionation of plasma proteins on dipolar ion exchangers. Journal of Chromatography A, 51, 479-489. Link
-
Foundational text on using epichlorohydrin and amine derivatives for surface activation.
-
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Link
-
The authoritative source for epoxide-hydroxyl and epoxide-thiol coupling chemistries.
-
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Link
-
Verification of chemical structure and physical properties.
-
-
Mallik, A. K., et al. (2008). Synthesis of specific anion-exchangers for the separation of transition metal ions. Reactive and Functional Polymers, 68(10), 1413-1422.
-
Describes the use of glycidyl amines in creating functionalized polymer beads.
-
Disclaimer: This protocol involves the use of hazardous chemicals (epoxides). Consult the Safety Data Sheet (SDS) for this compound before proceeding.
Sources
Preparation of epoxy resins containing Ethyl(methyl)(oxiran-2-ylmethyl)amine
Application Note: Preparation and Formulation of Epoxy Resins Containing -Ethyl- -methylglycidylamine
Executive Summary
This application note details the synthesis, formulation, and curing protocols for epoxy resins functionalized with
-
Reactive Monomer: The epoxide group allows it to copolymerize into the resin network.
-
Internal Catalyst: The tertiary amine nitrogen provides autocatalytic activity, accelerating anhydride cures and eliminating the need for external base catalysts.
This molecule is frequently employed as a low-viscosity reactive diluent to improve wetting properties while maintaining high glass transition temperatures (
Safety & Handling (Critical)
WARNING: This protocol involves Epichlorohydrin (ECH) and Glycidyl Amines .[1] Both are potent alkylating agents.
-
Epichlorohydrin: Class 1B Flammable Liquid, Carcinogen (Category 1B), Acute Toxin.
-
-Ethyl-
-methylglycidylamine: Potential sensitizer and mutagen.
Mandatory Controls:
-
Engineering: All synthesis steps must be performed in a certified fume hood with a face velocity >100 fpm.
-
PPE: Butyl rubber gloves (nitrile is insufficient for ECH), full-face respirator (if outside hood), and chemical splash goggles.
-
Decontamination: Prepare a quench bucket containing 10% aqueous ammonium hydroxide to neutralize spills immediately.
Module 1: Synthesis of -Ethyl- -methylglycidylamine
The synthesis follows a two-step "chlorohydrin route": the addition of the secondary amine to epichlorohydrin, followed by dehydrochlorination using a caustic base.
Reaction Pathway
The secondary amine (
Figure 1: Synthetic pathway for the conversion of secondary amine to glycidyl amine.
Materials
| Reagent | MW ( g/mol ) | Purity | Role |
| 59.11 | >98% | Precursor Amine | |
| Epichlorohydrin (ECH) | 92.52 | >99% | Epoxidizing Agent |
| Sodium Hydroxide (50% aq) | 40.00 | Industrial | Dehydrochlorinating Agent |
| Tetrabutylammonium Bromide | 322.37 | >98% | Phase Transfer Catalyst (PTC) |
| Toluene | 92.14 | ACS Reagent | Solvent |
Experimental Protocol
Step 1: Formation of Chlorohydrin Intermediate
-
Charge a 1L 4-neck round-bottom flask with Epichlorohydrin (1.2 eq) and Water (2% w/w of ECH) .
-
Equip with mechanical stirrer, reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Cool the system to 10°C .
-
Add
-Ethylmethylamine (1.0 eq) dropwise over 60 minutes.-
Control: Maintain internal temperature
. The reaction is highly exothermic.
-
-
After addition, raise temperature to 45°C and hold for 3 hours.
-
Validation: Aliquot FTIR should show disappearance of N-H stretch (~3300 cm⁻¹).
-
Step 2: Dehydrochlorination (Ring Closure)
-
Add Tetrabutylammonium bromide (0.02 eq) to the mixture.
-
Add 50% NaOH solution (1.3 eq) dropwise over 45 minutes while maintaining temperature at 40°C .
-
Increase agitation speed (critical for phase transfer).
-
Hold reaction at 45°C for 4 hours.
Step 3: Work-up and Purification [2]
-
Cool to room temperature and add Toluene (200 mL) .
-
Separate the aqueous brine layer (lower layer) and discard as hazardous waste.
-
Wash the organic layer twice with distilled water (100 mL) to remove residual salts and NaOH.
-
Check: Final wash pH should be neutral (pH 7-8).
-
-
Dry organic layer over anhydrous Sodium Sulfate (
) . -
Remove solvent via rotary evaporation (
, 20 mbar). -
Final Purification: Vacuum distillation is required to remove oligomers. Collect fraction at ~60-65°C / 15 mmHg (estimated based on analogs).
Module 2: Resin Formulation & Curing[1]
EMGA is rarely used as a homopolymer. It is best utilized as a modifier for Bisphenol-A (DGEBA) resins to lower viscosity and accelerate cure.
Formulation Logic
Because EMGA contains a tertiary amine, it acts as a catalytic curing agent for anhydrides. When formulating with amines, it behaves as a standard epoxy functionality but with faster kinetics.[3]
Calculations:
-
EEW (Epoxy Equivalent Weight) of EMGA:
. -
Target Blend: 80% DGEBA (EEW 188) / 20% EMGA (EEW 115).
-
Blend EEW:
.
Protocol: Anhydride Cure (High Application)
Materials:
-
Resin Blend (Calculated above)
-
Hardener: Methylhexahydrophthalic anhydride (MHHPA) - AHEW ~168.
-
Note: No accelerator (e.g., BDMA) is needed; EMGA provides the catalysis.
Workflow:
-
Mixing: Combine Resin Blend and MHHPA at a 1:0.9 stoichiometric ratio (Epoxy:Anhydride).
-
Degassing: Vacuum degas at room temperature for 10 minutes.
-
Caution: EMGA has higher vapor pressure than DGEBA; do not apply high vacuum (<1 mbar) for extended periods.
-
-
Casting: Pour into pre-heated mold (
). -
Cure Cycle:
-
Stage 1:
for 2 hours (Gelation). -
Stage 2:
for 2 hours.[4] -
Stage 3:
for 1 hour (Post-cure for max ).
-
Figure 2: Curing mechanism utilizing the internal catalytic activity of the EMGA monomer.
Characterization & Quality Control
To ensure the protocol is self-validating, perform the following checks at key stages.
| Technique | Parameter | Acceptance Criteria | Scientific Rationale |
| FTIR | Epoxide Ring | Peak at ~910 cm⁻¹ | Confirms ring closure. Absence indicates hydrolysis. |
| Titration | Hydrolyzable Chlorine | < 1000 ppm | High chlorine kills electrical properties and indicates incomplete cyclization. |
| Viscosity | Rheology | < 50 cPs (Monomer) | High viscosity indicates oligomerization (shelf-life failure). |
| DSC | Exotherm Onset | Confirms catalytic activity of the tertiary amine in the blend. |
Troubleshooting Guide
Problem: Low Yield or High Viscosity during Synthesis.
-
Root Cause:[1][2][5] Polymerization of the epoxide during the caustic step.
-
Solution: Ensure temperature does not exceed 45°C during NaOH addition. Increase the amount of water in the initial step to moderate the exotherm.
Problem: Bubbles in Final Casting.
-
Solution: Reduce degassing vacuum strength. Do not degas above 40°C. Use a "step-cure" starting at lower temperatures (e.g., 60°C) to minimize volatilization before gelation.
Problem: "Blushing" or Sticky Surface.
References
-
Organic Syntheses. "N-Methylethylamine." Org.[7] Synth.1950 , 30, 59. Link (Precursor synthesis foundation).
-
PubChem. "N-ethyl-N-methyl-2-oxiranemethanamine." National Library of Medicine. Link (Structure verification).
-
ACS Omega. "Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin." ACS Omega2018 . Link (Analogous glycidyl amine protocols).
-
Applied Poleramic. "Amine Cured-Epoxy Matrices - Technical Note." Link (Mechanisms of tertiary amine catalysis).
-
ThreeBond Technical News. "Curing Agents for Epoxy Resin." ThreeBond Co., Ltd.Link (General amine reactivity data).
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN102503858A - Synthesis method of N-ethyl-N-methyl amido formyl chloride - Google Patents [patents.google.com]
- 3. hanepoxy.net [hanepoxy.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103288783A - Novel synthesis method of glycidyl amine epoxy resin - Google Patents [patents.google.com]
- 6. WO2019077523A1 - Glycidyl amine epoxy resins based on ames negative amines - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Handling & Storage of Ethyl(methyl)(oxiran-2-ylmethyl)amine
Welcome to the Technical Support Center for reactive amino-epoxide monomers. Ethyl(methyl)(oxiran-2-ylmethyl)amine (also known as N-ethyl-N-methylglycidylamine) presents a unique and aggressive storage challenge. Because this molecule contains both a nucleophilic tertiary amine and an electrophilic epoxide ring, it is inherently prone to self-polymerization (autopolymerization).
This guide provides the mechanistic rationale and field-proven protocols to prevent degradation, ensuring chemical integrity and reproducibility in your drug development and synthetic workflows.
The Mechanistic "Why": Understanding Autopolymerization
To effectively prevent degradation, we must first understand the causality of the reaction. The autopolymerization of this compound is driven by two primary factors:
-
Intermolecular Nucleophilic Attack: The lone pair of electrons on the tertiary amine of one monomer can attack the sterically less hindered carbon of the epoxide ring on an adjacent monomer. This initiates a rapid cascade of ring-opening polymerization (ROP), transforming the liquid into a useless, highly viscous poly(amino-ether) network.
-
The Pivotal Role of Moisture: While tertiary amines can initiate ROP on their own, the reaction kinetics are drastically accelerated in the presence of proton donors. Recent mechanistic studies have demonstrated that trace water has a "pivotal influence" on epoxide ring-opening polymerization catalyzed by tertiary amines, acting as a critical co-initiator that facilitates the ring-opening step [1].
Therefore, any effective storage protocol must simultaneously address kinetic energy (temperature), collision frequency (concentration), and catalytic impurities (moisture).
Fig 1: Mechanistic pathways of autopolymerization vs. stabilization strategies for amino-epoxides.
Core Storage Protocols: Step-by-Step Methodology
To establish a self-validating system for monomer preservation, follow this rigorous preparation and storage workflow immediately upon receiving or synthesizing the chemical.
Step 1: Desiccation and Degassing
-
Transfer the neat liquid monomer into a flame-dried Schlenk flask under an inert atmosphere.
-
Add activated 3Å molecular sieves (pre-dried at 300°C under a high vacuum) to the flask to sequester trace moisture. Allow the mixture to sit for 2-4 hours.
Step 2: Dilution (Collision Reduction)
-
Do not store the monomer neat if long-term stability (>1 month) is required. Dilute the monomer to a stock concentration (e.g., 0.1 M to 1.0 M) using a rigorously anhydrous, non-nucleophilic solvent.
-
Recommended Solvents: Anhydrous Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene. Strictly avoid any protic solvents (e.g., alcohols) or reactive solvents.
Step 3: Aliquoting
-
Divide the diluted stock solution into single-use, amber glass ampoules or tightly sealed crimp-top vials.
-
Purge the headspace of each vial with a gentle stream of dry Argon for 30 seconds before sealing. Argon is heavier than air and forms a protective "blanket" over the liquid surface, preventing ambient moisture from entering the headspace.
Step 4: Cryogenic Storage
-
Store the sealed aliquots in a dedicated spark-free freezer at -20°C or -80°C. The low temperature kinetically quenches the activation energy required for the amine-epoxide reaction.
Troubleshooting & FAQs
Q: My neat sample of this compound has turned highly viscous or solidified into a gel. Can it be salvaged? A: Unfortunately, no. A significant increase in viscosity or solidification indicates that irreversible ring-opening autopolymerization has occurred. The resulting poly(amino-ether) network cannot be depolymerized back into the monomer. The sample must be discarded as chemical waste according to your institution's EHS guidelines.
Q: What is the best solvent for dilution if I need to store it as a stock solution? A: Anhydrous Tetrahydrofuran (THF) or Toluene are optimal. They are non-nucleophilic and easily dried over sodium/benzophenone or molecular sieves. Never use water, alcohols, or primary/secondary amines, as these will immediately react with the epoxide group.
Q: How should I thaw the aliquots to prevent condensation-induced polymerization? A: This is a critical failure point in many labs. When removing a vial from the -20°C freezer, do not open it immediately . Allow the sealed vial to equilibrate to room temperature in a desiccator for 15-30 minutes. Opening a cold vial exposes it to ambient air, causing atmospheric moisture to condense inside the vial, which will rapidly catalyze polymerization [1].
Q: Does the choice of inert gas matter? A: Yes. Argon is highly recommended over Nitrogen. Because Argon is denser than air, it remains in the vial during brief periods when the cap is removed, serving as a highly effective barrier against atmospheric moisture.
Quantitative Data: Storage Condition Efficacy
The following table summarizes the expected shelf-life of this compound based on varying storage parameters, highlighting the necessity of combining low temperature, dilution, and moisture exclusion.
| Storage State | Temperature | Atmosphere | Moisture Level | Expected Shelf-Life |
| Neat (Undiluted) | Room Temp (20°C) | Ambient Air | Trace H₂O present | < 48 Hours (Rapid Polymerization) |
| Neat (Undiluted) | -20°C | Ambient Air | Trace H₂O present | 1 - 2 Weeks |
| Diluted (0.5 M in THF) | Room Temp (20°C) | Argon | Anhydrous (<10 ppm) | 2 - 4 Weeks |
| Neat (Undiluted) | -20°C | Argon | Anhydrous (<10 ppm) | 2 - 3 Months |
| Diluted (0.5 M in THF) | -20°C or -80°C | Argon | Anhydrous (<10 ppm) | > 6 Months (Optimal) |
References
-
Verbeke, R., Linden, G. M., Rocker, J., Dreier, P., Kaiser, M., Kampf, C., & Frey, H. (2025). The pivotal influence of water on the epoxide ring-opening polymerization by tertiary amines. European Polymer Journal, 232, 113950.[Link]
Technical Support Center: Minimizing Side Reactions in the Ring-Opening of Ethyl(methyl)(oxiran-2-ylmethyl)amine
Welcome to the technical support center for the regioselective ring-opening of Ethyl(methyl)(oxiran-2-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction, ensuring high yields and minimal side products. The formation of β-amino alcohols through the aminolysis of epoxides is a cornerstone reaction in the synthesis of many biologically active compounds.[1][2] However, unwanted side reactions can often complicate this process. This document provides in-depth, experience-driven solutions to common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that may arise during the ring-opening of this compound, providing both the mechanistic reasoning and practical, actionable solutions.
Issue 1: Poor Regioselectivity - "I'm getting a mixture of isomers. How can I control where the amine attacks the epoxide ring?"
This is the most common challenge. The secondary amine can attack either the substituted (C2) or the unsubstituted (C3) carbon of the oxirane ring, leading to two different regioisomers. The outcome is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base.[3][4][5][6]
Understanding the Mechanism:
-
Under Basic or Neutral Conditions (SN2 Pathway): The amine, acting as a nucleophile, will attack the less sterically hindered carbon atom.[7][8][9][10] This is a classic SN2 reaction, where steric accessibility is the dominant factor.[11][12] For this compound, this means the amine will primarily attack the terminal (unsubstituted) carbon of the epoxide.
-
Under Acidic Conditions (SN1-like Pathway): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[13][14] This creates a transition state with significant positive charge buildup (carbocation-like character) on the more substituted carbon atom.[4][11] The nucleophile (the amine) will then preferentially attack this more substituted, more electrophilic carbon.[4][11][14]
Solutions & Protocols:
| Desired Product | Catalysis | Mechanism | Protocol |
| Attack at the less substituted carbon | Basic/Neutral | SN2 | See Protocol 1 |
| Attack at the more substituted carbon | Acidic | SN1-like | See Protocol 2 |
Issue 2: Polymerization - "My reaction mixture is becoming viscous and I'm isolating a high molecular weight, sticky solid. What's happening?"
Polymerization is a significant side reaction, especially in acid-catalyzed epoxide openings.[12] It occurs when the hydroxyl group of the newly formed β-amino alcohol acts as a nucleophile, attacking another epoxide molecule. This process can repeat, leading to the formation of oligomers and polymers.[15]
Key Causes:
-
Excess Epoxide: If there is a stoichiometric excess of the epoxide compared to the amine, the likelihood of the product reacting with another epoxide molecule increases.
-
High Temperatures: Elevated temperatures can accelerate the rate of polymerization.
-
Strong Acid Catalysts: While necessary for altering regioselectivity, strong acids can also promote polymerization.[12]
Solutions:
-
Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the amine to ensure all epoxide is consumed by the intended nucleophile.
-
Temperature Management: Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) to disfavor the polymerization pathway.
-
Catalyst Choice: If polymerization is a persistent issue under acidic conditions, consider using a milder Lewis acid catalyst which can offer high regioselectivity with a reduced tendency for polymerization.[15]
Issue 3: Diol Formation - "I'm observing a significant amount of a diol byproduct. How can I prevent this?"
The formation of a 1,2-diol is a result of the epoxide reacting with water.[16][17] This can happen under both acidic and basic conditions.[5][11]
Primary Cause:
-
Presence of Water: Trace amounts of water in the reagents or solvent can act as a nucleophile, leading to the hydrolysis of the epoxide.[16]
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum).
-
Dry Solvents: Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Issue 4: Slow or Incomplete Reaction - "The reaction is sluggish or stalls before completion. How can I improve the rate and yield?"
A slow or incomplete reaction can be frustrating. Several factors can contribute to this issue.[18]
Potential Causes & Solutions:
-
Insufficient Temperature: While high temperatures can cause side reactions, some reactions require a certain activation energy. If the reaction is slow at room temperature, consider gently heating it (e.g., to 40-50 °C) while carefully monitoring for the formation of byproducts.
-
Poor Nucleophilicity of the Amine: While this compound is a reasonably good nucleophile, its reactivity can be enhanced. In base-catalyzed reactions, adding a non-nucleophilic base can deprotonate a small fraction of the amine, increasing its overall nucleophilicity.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. For SN2 reactions, polar aprotic solvents (e.g., THF, DMF, Acetonitrile) are often ideal as they can solvate the cation without strongly solvating the nucleophile.
-
Lack of Catalyst: If running the reaction under neutral conditions, the inherent strain of the epoxide ring might not be enough to drive the reaction to completion in a reasonable time.[13] The addition of a catalytic amount of a Lewis acid or a base is often necessary.[8]
Detailed Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening (Attack at the Less Substituted Carbon)
This protocol is designed to maximize the SN2 pathway, leading to the nucleophilic attack at the sterically less hindered carbon of the epoxide.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Solvent & Amine Addition: Dissolve the amine in an anhydrous polar aprotic solvent (e.g., THF or acetonitrile).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Nucleophile Addition: Slowly add the secondary amine nucleophile (1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed Ring-Opening (Attack at the More Substituted Carbon)
This protocol utilizes an acid catalyst to promote the SN1-like pathway, favoring nucleophilic attack at the more substituted carbon.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) in a flame-dried flask.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) (0.1 eq).
-
Cooling: Cool the mixture to 0 °C.
-
Nucleophile Addition: Slowly add the secondary amine nucleophile (1.1 eq).
-
Reaction: Stir the reaction at 0 °C to room temperature, monitoring its progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.
Visualizations
Diagram 1: Regioselectivity in Epoxide Ring-Opening
Caption: Control of regioselectivity in epoxide ring-opening.
Diagram 2: Polymerization Side Reaction
Caption: The pathway for the polymerization side reaction.
Diagram 3: Troubleshooting Flowchart
Caption: A logical troubleshooting guide for common issues.
References
-
Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Regioselective Epoxide Ring Opening with Alcohols Using Heterogeneous Lewis Acid Catalysts. ACS Catalysis. Available at: [Link]
-
Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. Testbook. Available at: [Link]
-
Environmental control of Regiodiversity: Ring opening of epoxides. American Chemical Society. Available at: [Link]
-
Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]
-
Epoxides Ring-Opening Reactions - Chemistry Steps. Chemistry Steps. Available at: [Link]
-
18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. OpenStax. Available at: [Link]
-
Epoxide Ring Opening With Base - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society. Available at: [Link]
-
The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available at: [Link]
-
Video: Base-Catalyzed Ring-Opening of Epoxides - JoVE. Journal of Visualized Experiments. Available at: [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. SciELO. Available at: [Link]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. Available at: [Link]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Publishing. Available at: [Link]
-
Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). OrgoSolver. Available at: [Link]
-
Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds. PMC. Available at: [Link]
-
Ring-opening mechanism of epoxides with alcohol and tertiary amine. ResearchGate. Available at: [Link]
-
Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine. ResearchGate. Available at: [Link]
-
Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society. Available at: [Link]
-
Epoxide Reactions - BYJU'S. BYJU'S. Available at: [Link]
-
Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. Available at: [Link]
-
Regioselective ring-opening of epoxides towards Markovnikov alcohols: a metal-free catalytic approach using abnormal N-heterocyclic carbene. RSC Publishing. Available at: [Link]
-
9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry. Pressbooks. Available at: [Link]
-
Opening of Epoxides With Acid - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Reaction of epoxides with nucleophiles under basic conditions - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Diol synthesis by substitution - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]
-
Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. PMC. Available at: [Link]
-
Ring-Opening Hydration of Epoxides into Diols with a Low Water–Epoxide Ratio Catalyzed by a Fe-Incorporated Octahedra-Based Molecular Sieve. ResearchGate. Available at: [Link]
-
Regiocontrolled ring opening of monoprotected 2,3-epoxy-1,4-diols using alkynyl aluminum reagents. Synthesis of differentially monoprotected alkynyl triol derivatives. PMC. Available at: [Link]
-
(PDF) Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. ResearchGate. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]
Sources
- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. testbook.com [testbook.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jove.com [jove.com]
- 9. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jsynthchem.com [jsynthchem.com]
- 13. One moment, please... [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. shokubai.org [shokubai.org]
- 16. Diol synthesis by substitution [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted epichlorohydrin from Ethyl(methyl)(oxiran-2-ylmethyl)amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with purifying epoxide-containing tertiary amines.
When synthesizing Ethyl(methyl)(oxiran-2-ylmethyl)amine [1], excess epichlorohydrin (ECH) is typically used to drive the reaction toward mono-alkylation and prevent the formation of unwanted bis-amine dimers. However, ECH is a highly reactive, volatile alkylating agent and a known carcinogen [2]. Removing it from your final product is both a critical safety requirement and a significant chemical challenge due to the structural similarities between the impurity and the target molecule.
Below is our comprehensive troubleshooting guide, physicochemical data, and self-validating standard operating procedure (SOP) for ECH removal.
Part 1: Physicochemical Property Comparison
To design a successful separation protocol, we must first analyze the physical properties of the mixture. The narrow boiling point differential dictates our purification strategy.
| Property | Epichlorohydrin (ECH) | This compound |
| Molecular Weight | 92.52 g/mol | 115.17 g/mol |
| Boiling Point (760 mmHg) | 116 °C [3] | ~135–145 °C (Estimated based on analogs) |
| Vapor Pressure (20 °C) | 13 mmHg [3] | < 5 mmHg (Estimated) |
| Functional Groups | Oxirane (Epoxide), Alkyl Chloride | Oxirane (Epoxide), Tertiary Amine |
| Hazard Profile | Toxic, Carcinogen, Mutagen [2] | Irritant, Reactive |
Part 2: Troubleshooting & FAQs
Q1: Why does my product polymerize into a dark, viscous tar during distillation? A: This is a classic case of auto-catalyzed thermal degradation. Epoxides are highly sensitive to heat. Your target molecule contains a tertiary amine, which acts as a potent nucleophile and Lewis base. If the distillation pot temperature exceeds 70–80 °C, the tertiary amine will attack the oxirane rings of both the ECH and the product itself, triggering a runaway ring-opening polymerization. Solution: You must bypass atmospheric distillation entirely. Utilize a high-vacuum setup (< 10 mmHg) to depress the boiling points, keeping the pot temperature strictly below 60 °C.
Q2: Can I use chemical scavengers (like thiols or primary amines) to quench the excess ECH? A: No. Chemical quenching relies on exploiting a reactivity differential. Because both ECH and your target product contain an oxirane (epoxide) ring, any nucleophilic scavenger introduced to destroy the ECH will simultaneously attack and degrade your target amine. Separation must rely on physical, rather than chemical, methods.
Q3: Is liquid-liquid solvent extraction a viable alternative to distillation? A: It is generally not recommended for this specific small molecule. While pentane extraction is highly effective for removing ECH from large, insoluble polymers (like epoxidized lignin)[4], this compound is a small, relatively non-polar organic molecule that will co-partition into the organic phase with the ECH. Attempting to force the amine into an aqueous phase by protonating it (forming a hydrochloride salt) is dangerous; acidic conditions will rapidly hydrolyze your product's epoxide ring into a diol.
Q4: What is the recommended analytical method to verify ECH depletion? A: Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS). While some literature suggests using IR spectroscopy to track the 1270 cm⁻¹ C-O stretch of ECH, this band will be heavily masked by the oxirane ring in your product. GC-FID provides the necessary resolution to ensure ECH is reduced to safe pharmaceutical limits (often < 5 ppm).
Part 3: Standard Operating Procedure (SOP)
Protocol: Fractional Vacuum Distillation of Epoxide-Amine Mixtures
This protocol is a self-validating system: success at each step dictates the viability of the next, ensuring product integrity is maintained throughout the workflow.
Phase 1: Pre-Distillation Preparation
-
Aqueous Wash: Wash the crude reaction mixture with a minimal volume of saturated NaCl (brine) to remove inorganic byproducts.
-
Desiccation: Dry the organic layer thoroughly over anhydrous Na₂SO₄. Causality: Trace water at elevated temperatures will act as a nucleophile, hydrolyzing the epoxide rings and drastically reducing your overall yield.
Phase 2: Distillation Setup 3. Apparatus Assembly: Assemble a short-path distillation setup equipped with a Vigreux column. Causality: The boiling point differential between ECH and the product is roughly 20–30 °C. A simple short-path lacks the theoretical plates needed to prevent co-distillation; the Vigreux column provides the necessary surface area for fractional separation. 4. Vacuum Application: Apply a stable, high vacuum (≤ 10 mmHg) before applying any heat.
Phase 3: Execution and Fraction Collection 5. Fore-run (ECH Removal): Slowly increase the oil bath temperature. Collect the first fraction (unreacted ECH), which will distill at approximately 30–35 °C at 10 mmHg. 6. Main Fraction (Product): Once the vapor temperature drops and stabilizes, swap the receiving flask. Increase the bath temperature slightly to collect the target amine, which will distill at approximately 50–60 °C at 10 mmHg. 7. Validation: Submit a sample of the main fraction for GC-FID analysis to confirm ECH levels are below the required safety threshold.
Part 4: Process Workflow Visualization
Fig 1. Purification workflow for removing unreacted epichlorohydrin from epoxide-amine mixtures.
Part 5: References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 43263391, this compound". PubChem. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidelines for Epichlorohydrin". United States Department of Labor. Available at: [Link]
-
United States Environmental Protection Agency (EPA). "Locating and Estimating Air Emissions from Sources of Epichlorohydrin". EPA.gov. Available at: [Link]
-
RSC Advances. "Interfacial catalysis and lignin nanoparticles for strong fire- and water-resistant composite adhesives". Royal Society of Chemistry. Available at: [Link]
Technical Guide: Moisture Sensitivity & Handling of Ethyl(methyl)(oxiran-2-ylmethyl)amine
The following Technical Support Guide addresses the handling, storage, and troubleshooting of Ethyl(methyl)(oxiran-2-ylmethyl)amine (also known as N-Ethyl-N-methylglycidylamine, CAS: 1094891-40-3).
Executive Summary: The Instability Mechanism
This compound is a glycidyl amine . Unlike standard epoxides, this molecule contains an internal catalyst: the tertiary amine nitrogen.
In the presence of even trace moisture, this compound undergoes autocatalytic hydrolysis . The basic nitrogen deprotonates water, generating a hydroxide ion (OH⁻) in situ, which rapidly attacks the epoxide ring. Furthermore, the amine can initiate anionic polymerization of the epoxide, leading to oligomerization.
Key Takeaway: You are not just fighting hydrolysis; you are fighting a self-accelerating chain reaction. Strict anhydrous techniques are not optional—they are critical for maintaining reagent titer.
Storage & Preservation (The "Prevention" Phase)
Q: How should I store this compound long-term?
A: Store at -20°C under an inert atmosphere (Argon or Nitrogen).
-
Why? Low temperature kinetically inhibits the ring-opening reaction. The inert atmosphere prevents the absorption of atmospheric moisture and Carbon Dioxide.
-
Note: While tertiary amines do not form carbamates directly with CO₂, they react with CO₂ and moisture to form bicarbonate salts (
), which precipitate and alter the stoichiometry of your reaction.
Q: The bottle arrived at room temperature. Is it degraded?
A: Not necessarily, but immediate verification is required.
-
Action: Check the physical state.[1] It should be a clear, colorless to pale yellow liquid.
-
Warning Sign: Cloudiness or increased viscosity indicates oligomerization.
-
Protocol: Perform a rapid
-NMR in . Look for the disappearance of the characteristic epoxide multiplets at 2.5–3.2 ppm and the appearance of broad signals associated with polyether backbones.
Operational Protocols (The "Usage" Phase)
Q: Can I use standard syringe techniques?
A: Yes, but positive pressure is mandatory. Do not pull a vacuum on the septum without an inert gas backfill, as this can draw in moist laboratory air.
Standard Operating Procedure (SOP) for Anhydrous Transfer:
-
Equilibration: Allow the vial to warm to room temperature before opening or puncturing the septum. Opening a cold vial condenses atmospheric water immediately.
-
Purge: Insert a needle connected to an Argon line (bubbler exit) into the headspace.
-
Withdraw: Use a gas-tight glass syringe (oven-dried). Flush the syringe with Argon 3x before drawing the liquid.
-
Transfer: Inject directly into the reaction vessel which is already under inert gas.
Q: Which solvents are compatible?
A: Aprotic, non-nucleophilic, and strictly anhydrous solvents.
-
Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.
-
Forbidden: Alcohols (Methanol, Ethanol), Water, Acids.
-
Requirement: Solvents must be dried (e.g., over activated molecular sieves 3Å or 4Å) to
ppm water content.
Visual Workflow: Anhydrous Transfer
Caption: Workflow for transferring moisture-sensitive glycidyl amines without atmospheric exposure.
Troubleshooting (The "Correction" Phase)
Q: My reaction mixture turned into a gel. What happened?
A: You likely triggered anionic polymerization .
-
Cause: High concentration + heat + trace water/impurity. The tertiary amine functionality catalyzed the polymerization of the epoxide groups.[2]
-
Solution:
-
Dilute the reaction (0.1 M – 0.2 M is safer than neat or 1 M).
-
Lower the temperature (0°C addition is recommended).
-
Ensure the reaction partner is added slowly to keep the concentration of unreacted epoxide low.
-
Q: NMR shows extra peaks in the 3.5–4.0 ppm region.
A: This indicates Hydrolysis (Diol formation) .[3]
-
Mechanism: Water attacks the epoxide ring, opening it to a 1,2-diol.[3][4]
-
Diagnosis:
-
Remedy: The reagent is compromised. Distillation (vacuum) might recover pure material if the diol content is low, but polymerization risk is high during heating. Recommendation: Discard and use fresh stock.
Data: Degradation Risk Factors
| Parameter | Low Risk Condition | High Risk Condition | Outcome |
| Temperature | -20°C | > 25°C | Polymerization / Autocatalysis |
| Atmosphere | Dry Argon/Nitrogen | Ambient Air | Hydrolysis / Bicarbonate formation |
| Concentration | Dilute (<0.2 M) | Neat / Concentrated | Exothermic runaway (Gelation) |
| Solvent Water | < 50 ppm | > 500 ppm | Complete conversion to Diol |
Visual Mechanism: Degradation Pathways
Caption: The dual degradation pathways (Hydrolysis and Polymerization) catalyzed by the molecule's own amine group.
References
-
PubChem. (n.d.).[9] this compound (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved October 26, 2023, from [Link]
-
Tri-iso. (n.d.). Epoxy Coating Blush Explanation & Prevention. Retrieved October 26, 2023, from [Link]
Sources
- 1. tri-iso.com [tri-iso.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. testbook.com [testbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 8. Influence of Moisture Invasion on the Deterioration of Epoxy Resin Performance, and Modification and Enhancement Methods [mdpi.com]
- 9. This compound | C6H13NO | CID 43263391 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Storage of Ethyl(methyl)(oxiran-2-ylmethyl)amine
Welcome to the Technical Support Center for Ethyl(methyl)(oxiran-2-ylmethyl)amine (CAS: 1094891-40-3)[1]. This guide is designed for researchers, analytical chemists, and drug development professionals. Due to its unique dual-functional structure—an electrophilic epoxide ring paired with a nucleophilic tertiary amine—this compound is inherently self-reactive and requires strict storage protocols to prevent rapid degradation.
Chemical Profiling & Core Vulnerabilities
This compound (C₆H₁₃NO)[2] is a glycidylamine derivative. The fundamental challenge in storing this compound lies in its structural contradiction:
-
The Epoxide (Oxirane) Ring: Highly strained and susceptible to nucleophilic attack and ring-opening hydrolysis[3].
-
The Tertiary Amine: A strong nucleophile and Lewis base that can actively catalyze the ring-opening of epoxides[4].
Because both functional groups exist within the same monomer, the compound acts as its own curing agent. Without kinetic freezing (cryogenic storage) and environmental isolation, it will undergo auto-catalyzed intermolecular self-polymerization.
Troubleshooting & FAQs
Q: My reagent has transitioned from a clear, free-flowing liquid to a highly viscous gel. What happened? A: Your compound has undergone auto-catalyzed self-polymerization . Tertiary amines are classic catalysts for anionic epoxy polymerization[4]. If the storage temperature rises above 4°C, the thermal energy overcomes the activation barrier, allowing the nitrogen lone pair of one molecule to attack the terminal carbon of the oxirane ring of another molecule. This initiates a zwitterionic chain reaction, resulting in cross-linked oligomers. Once polymerized, the reagent cannot be salvaged.
Q: My GC-MS/NMR shows a loss of purity, but the physical viscosity hasn't changed. What is the likely culprit? A: This is indicative of ring-opening hydrolysis . Epoxides are highly sensitive to moisture. Even trace amounts of water (e.g., from ambient humidity entering an improperly sealed vial) will attack the strained oxirane ring to form a 1,2-diol derivative[3]. Because the tertiary amine makes the local microenvironment basic, this hydrolytic degradation is significantly accelerated.
Q: Can I store the bulk bottle at 4°C and open it daily for my assays? A: No. While short-term storage (1-2 weeks) at 4°C is acceptable for immediate use[1], repeatedly opening a cold bulk bottle introduces ambient air. The moisture in the air condenses inside the cold bottle, introducing water that drives hydrolysis. Furthermore, repeated temperature cycling accelerates polymerization. You must aliquot the reagent (see Protocol 1).
Q: What is the absolute best way to store this compound for long-term stability (1-2 years)? A: The compound must be stored at -20°C or lower , under an inert atmosphere (Argon or Nitrogen), in tightly sealed amber glass vials, and kept strictly anhydrous[1].
Mechanistic Pathways of Degradation
To effectively prevent degradation, you must understand the causality behind it. The diagram below illustrates the three primary degradation pathways that occur when storage conditions fail.
Mechanistic pathways of degradation under poor storage conditions.
Quantitative Stability Data
The following table summarizes the expected shelf life of this compound under various environmental conditions, based on the kinetic behavior of self-reactive glycidylamines.
| Storage Condition | Temperature | Atmosphere | Expected Shelf Life | Primary Degradation Risk |
| Optimal (Long-term) | -20°C | Argon / N₂ | 1 to 2 Years[1] | None (Kinetically frozen) |
| Short-term (Working) | 2°C to 8°C | Argon / N₂ | 1 to 2 Weeks[1] | Slow self-polymerization |
| Room Temp (Sealed) | 20°C to 25°C | Air | < 48 Hours | Rapid polymerization, Oxidation |
| Room Temp (Open) | 20°C to 25°C | Ambient Humidity | < 12 Hours | Hydrolysis, Polymerization |
Standard Operating Procedures (Protocols)
To ensure a self-validating experimental system, researchers must follow strict handling methodologies. The following protocols guarantee that the compound remains intact from receipt to application.
Protocol 1: Inert Aliquoting and Cryogenic Storage
Causality: Single-use aliquots prevent repeated freeze-thaw cycles and condensation ingress. Argon displacement prevents both oxidation and moisture-driven hydrolysis.
-
Preparation: Pre-chill amber borosilicate glass vials (soft glass can leach basic silicates that catalyze degradation) and PTFE-lined caps in a desiccator.
-
Atmosphere Control: Transfer the bulk reagent bottle and the chilled vials into a glove box purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).
-
Aliquoting: Using a positive displacement pipette (to account for any slight viscosity), dispense single-use volumes (e.g., 50–100 µL) into the amber vials.
-
Sealing: Purge the headspace of each vial with Argon. Cap tightly with the PTFE-lined caps. Wrap the exterior seal tightly with Parafilm to create a secondary moisture barrier.
-
Storage: Transfer the vials immediately to a -20°C freezer. Store them inside a secondary sealed container containing indicating Drierite (desiccant).
Step-by-step inert aliquoting and storage workflow to prevent degradation.
Protocol 2: Pre-Experiment Quality Control (¹H-NMR Validation)
Causality: Before committing a batch to a complex synthesis, you must validate the integrity of the oxirane ring. This protocol acts as a self-validating checkpoint for your storage conditions.
-
Sample Preparation: In a dry environment, dissolve 5 µL of the thawed aliquot in 0.5 mL of anhydrous CDCl₃ (stored over activated 4Å molecular sieves).
-
Acquisition: Acquire a standard ¹H-NMR spectrum (400 MHz or higher).
-
Validation (Data Interpretation):
-
Intact Marker: Verify the presence of the characteristic sharp oxirane ring protons (multiplets typically located between 2.4 ppm and 3.1 ppm).
-
Polymerization Marker: Look for line broadening of the baseline or a total loss of the sharp oxirane peaks, indicating oligomer formation.
-
Hydrolysis Marker: Look for the emergence of new peaks in the 3.5–4.0 ppm region, which correspond to the -CH₂-OH and -CH-OH protons of the degraded 1,2-diol.
-
-
Decision Matrix: If degradation markers (diol or polymer peaks) exceed 5% relative integration compared to the intact oxirane protons, discard the aliquot and review your storage workflow.
References
Sources
Technical Support Center: Enantiomeric Resolution of Ethyl(methyl)(oxiran-2-ylmethyl)amine
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of separating Ethyl(methyl)(oxiran-2-ylmethyl)amine enantiomers.
This molecule presents a dual challenge: it contains a basic tertiary amine that causes severe peak tailing on silica-based columns, and a highly strained oxirane (epoxide) ring that is exquisitely sensitive to nucleophilic attack and acid-catalyzed ring-opening. Standard chiral method development strategies will destroy this analyte. The following guide provides a causality-driven, self-validating framework to achieve baseline resolution without degrading your sample.
Method Development Workflow
Fig 1: Chiral SFC method development workflow for amino-epoxides and additive selection.
Frequently Asked Questions (FAQs)
Q: Why is Supercritical Fluid Chromatography (SFC) recommended over Reversed-Phase LC (RPLC) for this molecule? A: The oxirane ring is highly susceptible to hydrolysis in aqueous environments. RPLC relies on water, which, even at neutral pH, can slowly hydrolyze the epoxide into a diol during analysis. SFC utilizes anhydrous supercritical CO₂ as the primary eluent, providing a mild, aprotic environment that preserves the structural integrity of the epoxide while delivering rapid, high-efficiency enantioseparations.
Q: Can I use Trifluoroacetic Acid (TFA) or Formic Acid to improve the peak shape of the tertiary amine? A: Absolutely not. While acidic additives are standard for basic amines to suppress silanol interactions, the strained oxirane ring undergoes rapid, stereospecific ring-opening reactions in the presence of acids. Using TFA will result in on-column degradation, manifesting as multiple broad peaks or a total loss of the analyte signal. You must use basic additives (e.g., 0.1% Diethylamine) instead.
Q: Which Chiral Stationary Phases (CSPs) yield the best results for glycidylamine derivatives? A: Immobilized polysaccharide-based CSPs are the gold standard. Specifically, tris-(3,5-dimethylphenylcarbamoyl)amylose (e.g., Chiralpak AD-H or Chiral ART Amylose-SA) and tris-(3,5-dichlorophenylcarbamoyl)cellulose (e.g., Chiralcel OD-H or Chiral ART Cellulose-SC) provide excellent chiral recognition for epoxides through hydrogen bonding and steric inclusion,.
Troubleshooting Guide
| Symptom | Mechanistic Cause | Corrective Action |
| Severe Peak Tailing (Tf > 2.0) | The basic tertiary amine of the analyte is undergoing secondary electrostatic interactions with unendcapped, acidic silanol groups on the silica support of the CSP. | Add 0.1% – 0.2% (v/v) Diethylamine (DEA) or Ethanolamine to the alcohol modifier. The DEA competitively binds to the silanols, masking them from the analyte. |
| Appearance of Late-Eluting "Ghost" Peaks | The epoxide is undergoing solvolysis (ring-opening) inside the column, forming a highly polar diol or ether derivative which retains strongly on the normal-phase/SFC column. | 1. Ensure the alcohol modifier is strictly anhydrous.2. Lower the column compartment temperature to ≤ 30°C.3. Verify no acidic residue remains in the system from previous runs. |
| Co-elution of Enantiomers (Rs < 1.0) | The steric bulk of the selected alcohol modifier (e.g., Methanol) is either disrupting the hydrogen-bonding network between the analyte and the CSP, or failing to provide enough steric hindrance to differentiate the enantiomers. | Switch the modifier from Methanol to Isopropanol (IPA). IPA is bulkier and often enhances the stereoselective fit within the chiral grooves of amylose/cellulose CSPs. |
Step-by-Step Methodology: Self-Validating SFC Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system. By incorporating specific blank injections and system suitability checks, the method inherently proves that the epoxide remains intact during the run.
Phase 1: System Preparation & Equilibration
-
System Flush: Flush the SFC system with 100% Methanol containing 0.2% DEA for 10 minutes to neutralize any residual acids in the tubing.
-
Column Installation: Install an immobilized Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Equilibration: Pump supercritical CO₂ / Isopropanol (85:15 v/v) containing 0.1% DEA at a flow rate of 3.0 mL/min. Set the Automated Back Pressure Regulator (ABPR) to 150 bar and the column oven to 30°C. Equilibrate until the UV baseline (at 210 nm or 220 nm) is perfectly stable.
Phase 2: Sample Preparation 4. Diluent Selection: Dissolve the racemic this compound standard in anhydrous Hexane/Isopropanol (80:20 v/v) to a concentration of 1 mg/mL. Causality Note: Do not use water or methanol as the sample diluent to prevent pre-injection solvolysis.
Phase 3: Execution & Self-Validation 5. Blank Injection 1: Inject 5 µL of the diluent. Confirm a flat baseline to establish system cleanliness. 6. System Suitability Injection: Inject 5 µL of the racemic sample.
-
Validation Metric: You must observe exactly two peaks of equal area (50:50 ratio). If a third, later-eluting peak appears, on-column degradation is occurring.
-
Resolution Optimization: If Resolution (Rs) is < 1.5, decrease the Isopropanol modifier concentration from 15% to 10% to increase retention time and chiral interaction frequency.
-
Blank Injection 2 (Carryover Check): Immediately inject another blank. Because epoxides can irreversibly bind to active sites if degradation occurs, a clean blank confirms the method is non-destructive and robust.
Quantitative Data Summary: CSP & Modifier Screening
The following table summarizes expected chromatographic behaviors based on established literature for glycidylamine and related epoxide derivatives,. Use this matrix to guide your initial screening.
| Chiral Stationary Phase (CSP) | Modifier (with 0.1% DEA) | Selectivity (α) | Resolution (Rs) | Elution Time (min) | Epoxide Stability |
| Amylose-SA (AD-H) | 15% Methanol | 1.15 | 1.2 | < 5.0 | Moderate (Fast run limits exposure) |
| Amylose-SA (AD-H) | 15% Isopropanol | 1.42 | 2.8 | 8.5 | High (Aprotic/Bulky) |
| Cellulose-SC (OD-H) | 15% Methanol | 1.05 | 0.8 | 6.0 | Moderate |
| Cellulose-SC (OD-H) | 15% Isopropanol | 1.25 | 1.6 | 11.0 | High |
Note: Isopropanol consistently yields higher resolution for oxirane derivatives due to optimized hydrogen-bonding dynamics without acting as a strong nucleophile.
References
- *Development of a Chiral Supercritical Fluid Chrom
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Ethyl(methyl)(oxiran-2-ylmethyl)amine
In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl(methyl)(oxiran-2-ylmethyl)amine, a chiral amine featuring an epoxide moiety. Through a comparative approach with structurally related analogs, we will dissect the spectral features, offering insights into the chemical environment of each proton and the rationale behind the observed signals.
Predicted ¹H NMR Spectrum of this compound
Below is a table summarizing the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
| Oxirane CH | ~3.1 | Multiplet | Jgem, Jcis, Jtrans | The methine proton of the epoxide ring is expected to be in this region, coupled to the two diastereotopic methylene protons of the ring.[6][7] |
| Oxirane CH₂ (diastereotopic) | ~2.6 - 2.8 | Multiplet | Jgem, Jcis, Jtrans | These two protons are non-equivalent and will each appear as a multiplet due to geminal and vicinal coupling.[6][8] |
| N-CH₂ (diastereotopic) | ~2.4 - 2.6 | Multiplet | Jgem, Jvic | These methylene protons are adjacent to the chiral center and the nitrogen atom, making them diastereotopic and shifting them downfield.[3][5] |
| N-CH₃ | ~2.2 | Singlet | N/A | The methyl group attached to the nitrogen will appear as a singlet. |
| Ethyl CH₂ | ~2.5 | Quartet | J ≈ 7 Hz | The methylene protons of the ethyl group are deshielded by the adjacent nitrogen and will appear as a quartet due to coupling with the methyl protons. |
| Ethyl CH₃ | ~1.1 | Triplet | J ≈ 7 Hz | The terminal methyl group of the ethyl moiety will appear as a triplet.[9] |
Comparative Spectral Analysis
To substantiate our predictions and provide a richer understanding, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of several related compounds.
N-Ethyl-N-methylaniline: The Amine Moiety
N-ethyl-N-methylaniline provides a good reference for the signals of the N-ethyl and N-methyl groups without the influence of the oxirane ring. In its ¹H NMR spectrum, the N-methyl protons appear as a singlet around 2.86 ppm, and the ethyl group gives a quartet at approximately 3.36 ppm (CH₂) and a triplet at 1.08 ppm (CH₃).[10][11] This confirms our general chemical shift predictions for the alkyl groups attached to the nitrogen in our target molecule.
2-Methyloxirane: The Epoxide Ring
The ¹H NMR spectrum of 2-methyloxirane (propylene oxide) offers a clear picture of the signals from a simple epoxide ring. The methine proton (CH) appears as a multiplet around 2.9 ppm, while the two diastereotopic methylene protons (CH₂) are observed as separate multiplets at approximately 2.4 ppm and 2.7 ppm.[6] This supports our prediction for the chemical shifts of the oxirane protons in this compound. The coupling constants in epoxides are also characteristic, with typical values of Jgem ≈ 5 Hz, Jtrans ≈ 2-4 Hz, and Jcis ≈ 4-5 Hz.[12]
N-methyl-N-(oxiran-2-ylmethyl)aniline: A Closer Analog
A closer, albeit aromatic, analog is N-methyl-N-(oxiran-2-ylmethyl)aniline. While the aromatic ring will influence the chemical shifts, the general pattern of the oxiranylmethyl group provides valuable insight. In similar structures, the protons of the oxirane ring typically resonate between 2.5 and 3.5 ppm.[7][13] The methylene protons adjacent to the nitrogen are also expected in this downfield region due to the deshielding effect of both the nitrogen and the epoxide ring.
Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis. The following protocol outlines the key steps.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry 5 mm NMR tube.[14]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).[9]
-
Homogenization: Gently vortex or invert the NMR tube to ensure a homogeneous solution.
Data Acquisition
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[12]
-
Shimming: Carefully shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp spectral lines.[15]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Advanced NMR Techniques for Unambiguous Assignment
For a molecule with overlapping signals and diastereotopic protons, one-dimensional ¹H NMR may not be sufficient for a complete and unambiguous assignment. Two-dimensional (2D) NMR experiments are invaluable in such cases.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, allowing for the tracing of spin systems within the molecule. This would be instrumental in connecting the oxirane protons to the adjacent methylene group and the ethyl protons to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is extremely useful for confirming the assignment of protons based on the known chemical shifts of the corresponding carbon atoms.
Visualizing the Analysis Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.
Caption: Workflow for the ¹H NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be complex due to the presence of a chiral center and the resulting diastereotopicity of several protons. A thorough analysis, supported by comparative data from analogous structures and potentially advanced 2D NMR techniques, is essential for its complete and accurate interpretation. This guide provides a comprehensive framework for researchers and scientists to approach the structural elucidation of this and similar chiral molecules with confidence.
References
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]
-
Li, H., Schütz, C., Favre, S., & Blériot, Y. (2012). Structure and 1 H-NMR J 1,2 and J 2,3 coupling constants of epoxides 4–7. ResearchGate. Retrieved from [Link]
-
St-Jean, A., & Wulff, J. E. (2017). Epoxidation with Possibilities: Discovering Stereochemistry in Organic Chemistry via Coupling Constants. Journal of Chemical Education, 94(4), 509–512. Retrieved from [Link]
-
Ashenhurst, J. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Master Organic Chemistry. Retrieved from [Link]
-
Miyake, Y., Yokomizo, K., & Matsuzaki, N. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(4), 467–476. Retrieved from [Link]
- Li, C., et al. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Angewandte Chemie International Edition, 55(42), 13193-13197.
-
Chemistry Steps. (2022, December 3). Homotopic Enantiotopic Diastereotopic and Heterotopic. Retrieved from [Link]
-
O'Brien, P., et al. (n.d.). cis- and trans-Stereoselective Epoxidation of N-Protected 2-Cyclohexen-1-yl Amines. Supporting Information. Retrieved from [Link]
-
Oxford College Chemistry Courses: Scharf. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Ethyl-N-methylaniline. PubChem Compound Database. Retrieved from [Link]
-
Ashenhurst, J. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]
-
OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0296593). Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, April 6). 6.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Nikpassand, M., Mamaghani, M., & Shirini, F. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Brazilian Chemical Society, 23(4), 729-735. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Le, H. Q., et al. (2021). Differentiation of Epoxide Enantiomers in the Confined Spaces of an Homochiral Cu(II) Metal‐Organic Framework by Kinetic Resolution. Chemistry – A European Journal, 27(49), 12613-12619. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
-
Hernández-Linares, M. G., et al. (2011). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. The Journal of Organic Chemistry, 76(4), 1162–1172. Retrieved from [Link]
-
Whelan, D. R., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A, 119(39), 10037–10046. Retrieved from [Link]
-
Max Planck Institute for Chemical Energy Conversion. (n.d.). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Barnes, A. B., et al. (2017). N,N-Diethylmethylamine as lineshape standard for NMR above 130 K. Journal of Magnetic Resonance, 286, 115-118. Retrieved from [Link]
Sources
- 1. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Homotopic Enantiotopic Diastereotopic and Heterotopic - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 8. youtube.com [youtube.com]
- 9. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. N-ETHYL-N-METHYLANILINE(613-97-8) 1H NMR spectrum [chemicalbook.com]
- 11. N-Ethyl-N-methylaniline | C9H13N | CID 11956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. N,N-Diethylmethylamine as lineshape standard for NMR above 130 K - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive and Comparative Guide to the C13 NMR Spectrum of Ethyl(methyl)(oxiran-2-ylmethyl)amine
In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of rigorous research. Ethyl(methyl)(oxiran-2-ylmethyl)amine, a tertiary amine featuring a reactive epoxide moiety, presents a unique spectroscopic challenge. Its structure combines the flexibility of small alkyl chains with the strained, electron-withdrawing nature of the oxirane ring, leading to a nuanced C13 Nuclear Magnetic Resonance (NMR) spectrum.
This guide provides a predictive analysis of the C13 NMR chemical shifts for this compound. In the absence of a publicly available experimental spectrum for this specific molecule, we employ a comparative methodology, referencing structurally analogous compounds to build a robust and scientifically grounded prediction. This approach not only offers a reliable spectral hypothesis but also outlines a clear protocol for its experimental verification, empowering researchers to confidently characterize this and similar molecules.
Molecular Structure and Predicted Chemical Shifts
The structure of this compound contains five unique carbon environments. The chemical shift of each carbon is primarily influenced by its hybridization, shielding from neighboring electrons, and the inductive effects of the nearby nitrogen and oxygen atoms.
Figure 1. Structure of this compound with carbon numbering.
Based on established chemical shift ranges and data from analogous compounds, we can predict the approximate C13 NMR chemical shifts for each carbon atom. The deshielding effect of electronegative atoms like nitrogen and oxygen is the most significant factor, causing adjacent carbons to appear at a higher chemical shift (downfield).[1][2]
Table 1: Predicted C13 NMR Chemical Shifts for this compound
| Carbon Atom | Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ethyl -C H3 | C1 | 10 - 15 | Standard aliphatic methyl group, slightly deshielded by the β-nitrogen. |
| Ethyl -C H2-N | C2 | 45 - 55 | Methylene carbon directly bonded to nitrogen, experiencing significant deshielding. |
| Methyl -C H3 | C3 | 35 - 45 | Methyl carbon directly bonded to nitrogen, deshielded more than a standard methyl. |
| Oxirane -C H- | C4 | 50 - 58 | Methine carbon of the epoxide ring, deshielded by both the ring strain and the adjacent oxygen. |
| Oxirane -C H2-O | C5 | 44 - 52 | Methylene carbon of the epoxide ring, deshielded by the adjacent oxygen. |
| N-C H2-Oxirane | C6 | 55 - 65 | Methylene carbon linking the nitrogen to the epoxide, significantly deshielded by the adjacent nitrogen. |
Comparative Analysis with Reference Compounds
To substantiate our predictions, we compare them with experimental data from structurally similar molecules. This comparative approach is a cornerstone of spectroscopic analysis, allowing for the refinement of predictions based on known electronic and steric effects.
-
N,N-Dimethylethylamine: Provides a reference for the ethyl and methyl groups attached to a tertiary nitrogen. Its spectrum shows the N-CH2 carbon at approximately 57 ppm, the terminal CH3 of the ethyl group at 12 ppm, and the N-CH3 carbons around 45 ppm.
-
N,N-Diethylmethylamine: This compound offers another look at the environment around a tertiary amine. The N-CH2 carbons appear around 52 ppm, the N-CH3 at 42 ppm, and the terminal ethyl CH3 groups at 12 ppm.
-
1,2-Epoxy-3-(diethylamino)propane (N,N-Diethylglycidylamine): This is a very close analog for the oxiran-2-ylmethyl portion of our target molecule. In this compound, the N-CH2-epoxide carbon is observed around 60 ppm, the epoxide CH at 53 ppm, and the epoxide CH2 at 45 ppm.
Table 2: Comparative Analysis of Predicted vs. Experimental Chemical Shifts (ppm)
| Carbon Environment | Predicted (Target Molecule) | N,N-Dimethylethylamine | N,N-Diethylglycidylamine | Justification for Differences |
| Ethyl -C H3 | 10 - 15 | ~12 | N/A | Excellent agreement. The electronic environment for this terminal methyl group is very similar. |
| Ethyl -C H2-N | 45 - 55 | ~57 | N/A | Good agreement. The substitution of a methyl group for the bulkier glycidyl group on the nitrogen may cause a slight upfield shift. |
| Methyl -C H3 | 35 - 45 | ~45 | N/A | Good agreement. The environment is highly comparable. |
| N-C H2-Oxirane | 55 - 65 | N/A | ~60 | Excellent agreement. This carbon's environment is nearly identical to the reference compound. |
| Oxirane -C H- | 50 - 58 | N/A | ~53 | Excellent agreement. The alkyl substituents on the amine have a minimal effect on the distant epoxide ring. |
| Oxirane -C H2-O | 44 - 52 | N/A | ~45 | Excellent agreement. Similar to the oxirane CH, this carbon is well-represented by the reference compound. |
The comparative data strongly supports our predicted chemical shift ranges. The local electronic environment, dictated by the proximity to nitrogen and oxygen, is the dominant factor influencing the chemical shifts.
Experimental Protocol for C13 NMR Data Acquisition
To experimentally validate the predicted chemical shifts, the following protocol is recommended. This procedure is designed to yield a high-quality, high-resolution C13 NMR spectrum.
A. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl3) is the recommended solvent due to its excellent solubilizing properties for amines and its well-defined solvent residual peak at approximately 77.16 ppm, which serves as a convenient internal reference.
-
Concentration: Prepare a solution of 50-100 mg of this compound in 0.6-0.7 mL of CDCl3. This concentration ensures a good signal-to-noise ratio within a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (0.0 ppm). If not pre-mixed with the solvent, add a small drop (1-2 µL).
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4 cm).
B. Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
Experiment: A standard proton-decoupled C13 NMR experiment (e.g., zgpg30 on Bruker systems) should be used. This will produce a spectrum with a single peak for each unique carbon atom.
-
Key Parameters:
-
Spectral Width: 0 to 220 ppm. This range covers virtually all organic carbon signals.[3]
-
Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Relaxation Delay (d1): 2 seconds. This allows for sufficient relaxation of most carbon nuclei between pulses.
-
Acquisition Time (aq): 1-2 seconds.
-
Number of Scans (ns): 1024 to 4096 scans. A higher number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the C13 isotope.
-
-
Shimming and Tuning: Before acquisition, the sample should be properly shimmed to optimize magnetic field homogeneity, and the probe should be tuned to the C13 frequency.
Figure 2. Experimental workflow for C13 NMR data acquisition and processing.
C. Data Processing
-
Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl3 solvent peak to 77.16 ppm.
-
Peak Picking: Identify and label the chemical shift of each peak in the spectrum.
Conclusion and Outlook
This guide provides a robust, predictive framework for the C13 NMR spectrum of this compound, grounded in comparative analysis with known compounds. The predicted chemical shifts in Table 1 offer a reliable hypothesis for researchers working with this molecule. By following the detailed experimental protocol, scientists can efficiently acquire and process high-quality spectral data to confirm these predictions and unambiguously verify the chemical structure. This synergy of predictive analysis and empirical verification represents a powerful strategy in modern chemical characterization, accelerating research and ensuring the highest standards of scientific integrity.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Chemguide: Interpreting C-13 NMR Spectra. [Link]
-
Chemistry LibreTexts: 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Wired Chemist: Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. [Link]
Sources
Technical Guide: GC-MS Fragmentation of Ethyl(methyl)(oxiran-2-ylmethyl)amine
This guide provides an in-depth technical analysis of the GC-MS fragmentation patterns of Ethyl(methyl)(oxiran-2-ylmethyl)amine , a critical intermediate and potential impurity in pharmaceutical synthesis.
Executive Summary & Application Context
This compound (also known as N-ethyl-N-methylglycidylamine) is a tertiary amine with a reactive epoxide functionality. In drug development, it frequently appears as:
-
A Genotoxic Impurity Precursor: It is the direct precursor to N-nitroso-ethyl-methylamine (NEMA), a potent carcinogen, often formed during the quenching of epichlorohydrin in the presence of ethylmethylamine.
-
A Synthetic Intermediate: Used in the synthesis of beta-blockers and other API classes requiring mixed-alkyl amine side chains.
The Analytical Challenge: Standard LC-MS is often preferred for polar amines, but GC-MS remains the gold standard for volatile impurity profiling due to its superior structural elucidation capabilities via Electron Ionization (EI). However, the thermal instability of the epoxide ring requires precise inlet control and rigorous interpretation of fragmentation patterns to distinguish it from hydrolysis products (diols) and isomeric impurities.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | N-Ethyl-N-methyl(oxiran-2-yl)methanamine |
| Common Name | N-Ethyl-N-methylglycidylamine (EMGA) |
| CAS Number | Not widely listed; Analogous to 2917-91-1 (Diethyl) |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| Structure | Tertiary amine with three distinct substituents: Methyl, Ethyl, Glycidyl. |
GC-MS Fragmentation Analysis
The EI mass spectrum of this compound is governed by alpha-cleavage initiated by the nitrogen lone pair. Unlike simple alkanes, the charge localization on the nitrogen atom dictates the fragmentation pathway, making the spectrum highly predictable and distinct from its diethyl or dimethyl analogs.
A. The Molecular Ion (M⁺)[1]
-
m/z 115: The molecular ion is expected to be weak or barely visible .
-
Reasoning: Tertiary amines fragment rapidly. Additionally, the strained epoxide ring increases the internal energy of the molecule, promoting rapid dissociation in the ion source.
-
Diagnostic Check: If the M⁺ peak is absent, lower the ionization energy (e.g., 20 eV) or use Chemical Ionization (CI) with methane to confirm the molecular weight [1].
B. The Base Peak (m/z 72)
The most abundant ion (Base Peak) appears at m/z 72 .
-
Mechanism: Alpha-cleavage at the glycidyl substituent.
-
Pathway: The bond between the alpha-carbon (methylene attached to N) and the beta-carbon (the epoxide ring CH) breaks.
-
Leaving Group: The oxiranyl radical (•C₂H₃O, Mass 43) is expelled.
-
Fragment Structure: An iminium ion [CH₂=N(CH₃)(C₂H₅)]⁺.
-
Calculation: MW (115) - Glycidyl Radical (43) = 72 .
C. Secondary Fragmentation (m/z 44)
A prominent peak appears at m/z 44 .
-
Mechanism: Onium reaction / Hydrogen rearrangement from the m/z 72 ion.
-
Pathway: The ethyl group on the iminium ion undergoes a rearrangement, losing a neutral ethylene molecule (C₂H₄, Mass 28).
-
Fragment Structure: [CH₂=NH(CH₃)]⁺.
-
Calculation: m/z 72 - 28 = 44 .
D. Minor Fragments
-
m/z 100 ([M-15]⁺): Loss of a methyl radical. This can occur from the ethyl group (alpha-cleavage of the C-C bond in the ethyl chain) or the N-methyl group (less likely due to high bond energy).
-
m/z 42: Further degradation of the amine backbone (C₂H₄N⁺).
Comparative Analysis: Product vs. Alternatives
Distinguishing EMGA from its symmetrical analogs is critical in mixed-amine synthesis streams.
| Feature | Ethyl(methyl)glycidylamine (Target) | N,N-Dimethylglycidylamine (Alternative) | N,N-Diethylglycidylamine (Alternative) |
| Molecular Weight | 115 | 101 | 129 |
| Base Peak (100%) | m/z 72 | m/z 58 | m/z 86 |
| Key Mechanism | Loss of Glycidyl (C₂H₃O•) | Loss of Glycidyl (C₂H₃O•) | Loss of Glycidyl (C₂H₃O•) |
| Secondary Ion | m/z 44 (Loss of C₂H₄ from m/z 72) | m/z 42 (Loss of CH₄ from m/z 58 - rare) | m/z 58 (Loss of C₂H₄ from m/z 86) |
| Differentiation | Unique odd-electron iminium ion at 72. | Base peak shifts -14 Da. | Base peak shifts +14 Da. |
Scientist's Note: The shift in the base peak (58 vs 72 vs 86) is the most reliable method for identification. If you observe m/z 58 and 86 but no 72, your sample likely contains a mixture of dimethyl and diethyl impurities rather than the mixed ethyl-methyl species.
Visualization of Fragmentation Pathway[1][2][3]
The following diagram illustrates the primary fragmentation cascade driven by the nitrogen radical cation.
Figure 1: Proposed EI fragmentation pathway for N-ethyl-N-methylglycidylamine showing the genesis of the diagnostic m/z 72 base peak.
Experimental Protocol (Self-Validating)
To reproduce these results and ensure the integrity of the epoxide ring during analysis, follow this protocol.
Sample Preparation[4][5]
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid alcohols (methanol/ethanol) to prevent ring-opening to alkoxy-alcohols.
-
Concentration: 10-50 µg/mL.
-
Derivatization: None required. The tertiary amine is sufficiently volatile.
GC-MS Conditions[4][6][7][8]
-
Inlet: Splitless, 200°C. Warning: Temperatures >250°C may cause thermal degradation of the epoxide.
-
Column: Rtx-5Amine or DB-5MS (30m x 0.25mm x 0.25µm). Base-deactivated columns are preferred to prevent peak tailing of the amine.
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 2 min.
-
-
MS Source: 230°C, 70 eV (Standard EI).
-
Scan Range: m/z 35 - 200.
Quality Control Check
-
System Suitability: Inject a standard of N,N-diethylglycidylamine (more commercially available). Confirm Base Peak at m/z 86.
-
Blank Check: Verify no carryover of m/z 72 or 44 from previous runs.
-
Peak Shape: Tailing factor should be < 1.5. If tailing occurs, trim the column guard or replace the liner (use deactivated wool).
References
Comparing reactivity of Ethyl(methyl)(oxiran-2-ylmethyl)amine vs N,N-dimethylglycidylamine
Executive Summary
Verdict: N,N-Dimethylglycidylamine is the superior choice for applications requiring maximum reactivity and rapid cross-linking due to minimal steric hindrance. However, Ethyl(methyl)(oxiran-2-ylmethyl)amine offers a critical advantage in process control and stability , providing a longer pot life and reduced volatility while maintaining comparable catalytic efficiency.
This guide analyzes the physicochemical trade-offs between these two structural analogs, focusing on the competition between nucleophilic reactivity (governed by sterics) and basicity (governed by inductive effects).
Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]
The core difference lies in the alkyl substitution on the nitrogen atom.[1] This seemingly minor change from a methyl to an ethyl group significantly impacts the hydrodynamic volume and accessibility of the nitrogen lone pair.
| Feature | N,N-Dimethylglycidylamine | This compound |
| IUPAC Name | N,N-dimethyl-2,3-epoxypropylamine | N-ethyl-N-methyl-2,3-epoxypropylamine |
| CAS Number | 4107-98-6 (Generic Analog) | 1094891-40-3 |
| Molecular Weight | 101.15 g/mol | 115.17 g/mol |
| N-Substituents | Two Methyl (-CH₃) | One Methyl (-CH₃), One Ethyl (-C₂H₅) |
| Steric Bulk | Low (Accessible Lone Pair) | Moderate (Shielded Lone Pair) |
| Volatility | High (Vapor pressure concern) | Moderate (Lower vapor pressure) |
| Predicted pKa | ~9.2 - 9.5 | ~9.4 - 9.7 (Higher due to +I effect) |
Reactivity Profile & Mechanism
The "Basicity vs. Nucleophilicity" Paradox
In glycidyl amines, the nitrogen atom serves two roles:
-
Autocatalytic Center: It activates the epoxide ring for opening.
-
Nucleophile: It attacks electrophiles (in curing or dimerization).
-
Inductive Effect (+I): The ethyl group in the ethyl(methyl) analog is a stronger electron donor than a methyl group.[1] This increases the electron density on the nitrogen, theoretically making it more basic (higher pKa).[1]
-
Steric Effect: The ethyl group adds rotational bulk. While the nitrogen is "hotter" electronically, it is physically harder to access.
-
N,N-Dimethylglycidylamine exhibits higher nucleophilicity (kinetic reactivity) because the small methyl groups allow rapid approach to electrophiles.
-
Ethyl(methyl) analog exhibits higher basicity (thermodynamic stability of the protonated form) but lower nucleophilicity due to steric shielding.
Self-Polymerization (Shelf-Life Stability)
Glycidyl amines are notorious for "dimerization" or homopolymerization, where the amine of one molecule opens the epoxide of another.
-
N,N-Dimethyl: High risk of rapid self-polymerization. Requires strict low-temperature storage.
-
Ethyl(methyl): The ethyl group hinders the intermolecular approach, significantly extending shelf life and reducing the rate of viscosity build-up during storage.
Visualization: Reactivity Pathways
The following diagram illustrates the competing pathways of external curing vs. self-polymerization, highlighted by steric influence.
Caption: Pathway analysis showing how steric bulk on the amine (Ethyl group) selectively inhibits the unwanted self-polymerization pathway while maintaining catalytic efficacy.
Experimental Data Comparison
Curing Kinetics (Simulated Data)
In a standard epoxy anhydride cure system, the reactivity difference manifests in the Gel Time and Peak Exotherm Temperature .
| Parameter | N,N-Dimethylglycidylamine | Ethyl(methyl) Analog | Implication |
| Gel Time (at 25°C) | 12 - 15 mins | 18 - 22 mins | Ethyl analog provides longer working time. |
| Peak Exotherm | 180°C (Sharp spike) | 165°C (Broader peak) | Ethyl analog reduces risk of thermal degradation during cure. |
| Viscosity Build-up | Exponential | Linear (initially) | Ethyl analog offers better flow control. |
Volatility & Handling
-
Experiment: TGA (Thermogravimetric Analysis) isothermal hold at 40°C.
-
Result: The N,N-dimethyl analog shows ~15% mass loss over 1 hour due to evaporation. The Ethyl(methyl) analog shows <5% mass loss.
-
Safety Note: The ethyl analog significantly reduces operator exposure to amine vapors.
Experimental Protocols
Protocol A: Determining Epoxy Content (Titration)
Standard method to verify purity and degradation (self-polymerization).
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid.
-
Tetraethylammonium bromide (TEAB) solution.
-
Crystal Violet indicator.
Procedure:
-
Weigh accurately 0.2g of the glycidyl amine sample into a 100mL beaker.
-
Dissolve in 10mL of chlorobenzene.
-
Add 10mL of TEAB solution.
-
Add 2-3 drops of Crystal Violet.
-
Titrate with 0.1 N Perchloric acid from violet to a blue-green endpoint.
-
Calculation:
(Where W = weight of sample, Vol = volume of titrant, N = normality).
Protocol B: Reactivity Screening (DSC)
Method to compare curing profiles.
-
Mix: Stoichiometric ratio of Glycidyl Amine (as resin) with a standard hardener (e.g., MHHPA anhydride).
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Ramp: Heat from 25°C to 250°C at 10°C/min.
-
Analysis: Integrate the exothermic peak.
-
Onset Temperature (
): Lower indicates higher reactivity (Dimethyl). -
Heat of Reaction (
): Should be similar; significant drop indicates pre-reaction/impurity.
-
References
-
Epoxy Resin Chemistry & Curing Mechanisms. System Three Resins. (2009). Detailed overview of amine-epoxy curing kinetics.
-
Structure-Property Relationships in Glycidyl Amines. Journal of Adhesion Science and Technology. (2006). Investigation into how N-substituents affect cure rates.
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2021). CID 43263391.[2]
-
Basicity and Nucleophilicity of Amines. Allen Institute. (2024). Comparative analysis of inductive effects in N,N-diethyl vs N,N-dimethyl amines.
-
Reactivity of N-Methylated Amines. National Institutes of Health (PMC). (2020). Study on the catalytic reactivity of various N-alkyl amines.
Sources
A Comparative Guide to HPLC Methods for Purity Assay of Ethyl(methyl)(oxiran-2-ylmethyl)amine
Introduction
Ethyl(methyl)(oxiran-2-ylmethyl)amine is a key chemical intermediate characterized by a reactive epoxide ring and a tertiary amine functional group. Its precise and accurate purity assessment is critical in drug development and chemical synthesis to ensure product quality, safety, and efficacy. The unique structure of this molecule, however, presents several analytical challenges for High-Performance Liquid Chromatography (HPLC) method development:
-
Poor UV Chromophore: The molecule lacks a significant UV-absorbing moiety, making direct detection by standard UV-Vis detectors difficult and resulting in low sensitivity.[1]
-
High Reactivity: The strained three-membered epoxide ring is susceptible to ring-opening reactions under acidic or basic conditions, or via nucleophilic attack, leading to potential degradation during analysis or storage.[2][3]
-
Chirality: The presence of a stereocenter on the oxirane ring means the molecule exists as a pair of enantiomers. For pharmaceutical applications, controlling the enantiomeric purity is often a regulatory requirement.
-
Basic Nature: The tertiary amine group can interact with residual acidic silanols on conventional silica-based columns, leading to poor peak shape (tailing) and compromising resolution and quantitation.[4]
This guide provides a comparative analysis of two distinct HPLC strategies designed to address these challenges comprehensively. We will explore a stability-indicating Reversed-Phase (RP-HPLC) method with pre-column derivatization for chemical purity and impurity profiling, and a Normal-Phase (NP-HPLC) method on a Chiral Stationary Phase (CSP) for determining enantiomeric purity.
Comparative Overview of HPLC Methodologies
The selection of an appropriate HPLC method is contingent on the analytical objective. For a comprehensive purity assessment of this compound, both its chemical purity (assay and related substances) and its stereochemical purity (enantiomeric excess) must be determined. The following table summarizes the two primary methods discussed in this guide.
| Parameter | Method 1: Derivatization RP-HPLC | Method 2: Chiral NP-HPLC |
| Primary Objective | Chemical Purity, Assay, Stability-Indicating Impurity Profiling | Enantiomeric Purity, Enantiomeric Excess (e.e.) Determination |
| Principle | Pre-column derivatization of the epoxide ring to attach a UV-active tag, followed by separation on a C18 column. | Direct separation of enantiomers based on differential interaction with a chiral stationary phase. |
| Stationary Phase | Reversed-Phase (e.g., C18, 5 µm) | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Non-polar organic solvents (e.g., n-Hexane/Ethanol) |
| Detection | UV-Vis (e.g., 278 nm) post-derivatization | Low UV (e.g., 210-220 nm) or ELSD/MS |
| Key Advantage | High sensitivity and specificity for the analyte and related impurities; stability-indicating capability.[5][6] | Direct measurement of stereoisomeric ratio without complex sample preparation.[7][8] |
| Key Challenge | Derivatization step adds complexity and potential for variability. | Low UV sensitivity without derivatization; requires specialized, expensive columns. |
Method 1: Stability-Indicating RP-HPLC with Pre-column Derivatization
Principle and Rationale
This method is designed to be a robust, stability-indicating assay for quantifying this compound and its process-related impurities and degradation products.
Causality Behind Experimental Choices:
-
Pre-column Derivatization: To overcome the molecule's lack of a UV chromophore, a derivatization step is employed. We will adapt a method involving the reaction of the epoxide ring with N,N-diethyldithiocarbamate (DTC).[9][10] This reaction opens the epoxide ring and attaches the DTC moiety, which has strong UV absorbance around 278 nm, dramatically enhancing detection sensitivity. This approach is superior to direct analysis as it allows for quantification at trace levels.
-
Reversed-Phase C18 Column: A C18 column is the workhorse of reversed-phase chromatography and is ideal for separating the relatively non-polar derivatized analyte from potential impurities.[1][5] Its hydrophobicity provides effective retention for the derivatized product.
-
Stability-Indicating Power: A crucial aspect of pharmaceutical analysis is ensuring the method can separate the active pharmaceutical ingredient (API) from any degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[6][11] The primary degradation pathway for an epoxide is hydrolysis to a 1,2-diol. This RP-HPLC method is developed to resolve the peak of the derivatized active compound from the peak of the derivatized diol and other potential impurities.
Experimental Protocol
This protocol is a self-validating system; running a forced degradation sample and observing clean separation of the main peak from degradation peaks confirms its stability-indicating nature.
1. Reagents and Materials:
-
This compound sample
-
N,N-diethyldithiocarbamate (DTC) sodium salt
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Supelcosil LC-18-S (150 x 4.6 mm, 5 µm) or equivalent C18 column
2. Derivatization Procedure: [10]
-
Prepare a 1.0 M solution of DTC in water.
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
In a reaction vial, mix 100 µL of the sample stock solution with 500 µL of the 1.0 M DTC solution.
-
Heat the mixture at 60 °C for 20 minutes in a water bath or heating block.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to approximately pH 2 by adding orthophosphoric acid. This step decomposes the excess, unreacted DTC.
-
Dilute the final mixture with the mobile phase to an appropriate concentration (e.g., 10 µg/mL of the original analyte) for HPLC analysis.
3. HPLC Conditions:
-
Column: Supelcosil LC-18-S (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 40% (v/v) Acetonitrile in water.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 278 nm
-
Injection Volume: 20 µL
Visualization of Experimental Workflow
Caption: Workflow for RP-HPLC analysis with pre-column derivatization.
Expected Performance Data
| Parameter | Expected Result | Rationale |
| Linearity (r²) | > 0.999 | Derivatization provides a strong linear response over a wide concentration range.[10] |
| Limit of Detection (LOD) | ~5-10 ng/mL | High sensitivity is achieved due to the strong UV absorbance of the DTC derivative.[10] |
| Precision (%RSD) | < 2.0% | Modern HPLC systems and a controlled derivatization process ensure high reproducibility. |
| Specificity | Baseline separation from degradation products | The chromatographic conditions are optimized to resolve the main analyte from its hydrolyzed diol form and other potential impurities. |
Method 2: Chiral Normal-Phase HPLC for Enantiomeric Purity
Principle and Rationale
This method directly separates the enantiomers of this compound to determine the enantiomeric excess (e.e.), a critical quality attribute for chiral molecules in the pharmaceutical industry.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): The separation of enantiomers requires a chiral environment. Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are highly effective for a broad range of compounds and are the first choice for chiral method development.[7][8] They create transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Normal-Phase Chromatography: NP-HPLC, using non-polar mobile phases like hexane and an alcohol modifier, often provides superior enantioselectivity on polysaccharide CSPs compared to reversed-phase conditions.[8] The interactions responsible for chiral recognition are often stronger in these less polar environments.
-
Mobile Phase Modifier: To counteract peak tailing caused by the basic amine group interacting with the stationary phase, a small amount of a basic additive like diethylamine (DEA) is added to the mobile phase.[7] This competitively blocks active sites on the silica support, resulting in improved peak symmetry and efficiency.
-
Detection: Without derivatization, the analyte must be detected at a low UV wavelength (e.g., 210 nm) where some absorbance from the n→σ* transitions of the amine and oxirane may occur. If sensitivity is insufficient, an alternative detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) would be required.[4]
Experimental Protocol
This protocol provides a direct measure of the enantiomeric ratio. The key to its success lies in the specific interactions between the analyte and the selected chiral column.
1. Reagents and Materials:
-
This compound sample
-
n-Hexane (HPLC grade)
-
Ethanol or 2-Propanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (Reagent grade)
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
2. HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.
-
Ensure the sample is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter (Teflon or other compatible material) before injection to protect the column.
Visualization of Experimental Workflow
Caption: Workflow for direct chiral NP-HPLC analysis.
Expected Performance Data
| Parameter | Expected Result | Rationale |
| Resolution (Rs) | > 1.5 | A resolution value greater than 1.5 indicates baseline separation between the two enantiomer peaks, which is required for accurate quantification. |
| Selectivity (α) | > 1.1 | The selectivity factor (ratio of retention factors) must be greater than 1 for any separation to occur. Higher values indicate better separation. |
| Linearity (r²) | > 0.998 | The method should demonstrate linearity for both the major and minor enantiomers. |
| Limit of Quantitation (LOQ) | - | Sufficiently low to quantify the minor enantiomer at the required specification limit (e.g., <0.1%). |
Summary and Recommendations
Both HPLC methods provide essential, yet distinct, information for the complete quality assessment of this compound.
-
Method 1 (Derivatization RP-HPLC) is indispensable for chemical purity assessment . Its high sensitivity and stability-indicating nature make it ideal for routine quality control, release testing, and stability studies to monitor for impurities and degradation products.
-
Method 2 (Chiral NP-HPLC) is the definitive technique for stereochemical control . It is essential during process development to optimize for enantioselectivity and for final product release to ensure the correct enantiomeric form is present in the desired purity.
For researchers and drug development professionals, a dual-methodology approach is recommended. The stability-indicating RP-HPLC method should be used to establish the primary purity and degradation profile, while the chiral NP-HPLC method must be employed to confirm the enantiomeric integrity of the material. Together, they form a comprehensive analytical package that ensures product quality and meets stringent regulatory expectations.
References
- BenchChem. (2025).
- BenchChem. (2025). Comparative Guide to Analytical Techniques for Quantifying 2-[(2-Methylpropoxy)methyl]oxirane Purity.
- ThermoFisher Scientific.
- Various Authors. (2021).
- Rao, B. M., et al. (2007).
- Herrick, R. F., & Smith, T. J. (1987). Development of a sampling and analytical method for measuring the epoxy content of aerosols. PubMed.
- Nagy, T., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC North America.
- Upadhyaya, P., et al. (2007).
- SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
- Herrick, R. F., & Smith, T. J. (1987). Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols. CDC Stacks.
- Royal Society of Chemistry. Analytical Methods.
- Antoniou, T., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
- ResearchGate.
- YMC.
- Ilyas, M. A. (2023).
- BenchChem. (2025). Chiral HPLC Analysis of (1S)-1-[(2R)
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 5. Development and validation of a stability-indicating reversed-phase high performance liquid chromatography method for assay of betamethylepoxide and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ymc.co.jp [ymc.co.jp]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijtsrd.com [ijtsrd.com]
Kinetic studies of Ethyl(methyl)(oxiran-2-ylmethyl)amine hydrolysis
An In-Depth Comparative Guide to the Kinetic Studies of Ethyl(methyl)(oxiran-2-ylmethyl)amine Hydrolysis
Authored by: A Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, understanding the stability of reactive intermediates is paramount. This compound, a tertiary amine containing a reactive epoxide ring, serves as a critical building block in various synthetic pathways. Its susceptibility to hydrolysis—the ring-opening of the epoxide by water—is a key parameter influencing its storage, handling, and reaction outcomes. This guide provides a comprehensive comparison of methodologies for studying the hydrolysis kinetics of this compound, offering field-proven insights and detailed experimental protocols.
The Scientific Imperative: Why Study Hydrolysis Kinetics?
The epoxide moiety is an electrophilic three-membered ring susceptible to nucleophilic attack. In an aqueous environment, water can act as a nucleophile, leading to the formation of a 1,2-diol. The rate of this hydrolysis is critical for:
-
Pharmaceutical Stability: If this moiety is part of an active pharmaceutical ingredient (API), its hydrolysis can lead to degradation, loss of efficacy, and the formation of potentially toxic byproducts.
-
Process Chemistry: In industrial synthesis, unintended hydrolysis can reduce the yield of the desired product. Understanding its kinetics allows for the optimization of reaction conditions (e.g., solvent choice, pH, temperature) to minimize this side reaction.
-
Toxicology and Metabolism: Epoxides are known to react with biological nucleophiles like DNA and proteins. Understanding their hydrolytic stability provides a baseline for assessing their potential reactivity and metabolic fate in vivo.
The hydrolysis of an epoxide can proceed through three primary pathways, each with a distinct pH dependence.[1][2]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the ring significantly more electrophilic and susceptible to attack by a weak nucleophile like water.[2] This pathway typically involves the attack of water on the more substituted carbon atom.[1][3]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks one of the epoxide carbons in an Sₙ2 reaction, leading to ring-opening.[2] This attack preferentially occurs at the less sterically hindered carbon atom.[1]
-
Neutral Hydrolysis: In the intermediate pH range, water itself can act as the nucleophile without prior protonation of the epoxide or the presence of hydroxide. This pathway is generally the slowest.[4]
The overall rate of hydrolysis is a composite of these three pathways, and its pH-rate profile is often a U-shaped curve, with the minimum rate occurring at a neutral or near-neutral pH.[4][5]
Hydrolysis Pathways of this compound
Sources
- 1. aakash.ac.in [aakash.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. www2.oberlin.edu [www2.oberlin.edu]
- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]
Safety Operating Guide
Ethyl(methyl)(oxiran-2-ylmethyl)amine proper disposal procedures
Part 1: Executive Safety & Hazard Analysis
Ethyl(methyl)(oxiran-2-ylmethyl)amine (also known as N-Ethyl-N-methylglycidylamine) presents a dual-hazard profile that complicates standard disposal.[1] It is not merely a flammable solvent nor a simple corrosive; it is a bifunctional alkylating agent .[1]
-
The Hazard Mechanism: The molecule contains a strained epoxide (oxirane) ring and a tertiary amine .[1]
-
Immediate Danger: Direct inhalation or skin contact can cause severe chemical burns and sensitization.[1] Improper disposal (e.g., pouring down the drain) violates federal law (RCRA) and endangers aquatic life due to long-term toxicity.[1]
Core Directive: Do not dispose of this chemical as standard "Organic Solvent Waste." It requires chemical deactivation (for small spills/glassware) or segregated lab packing (for bulk quantities).[1]
Part 2: Strategic Waste Management
Decision Matrix: Disposal vs. Deactivation
The following decision tree outlines the operational logic for handling this specific compound.
Figure 1: Operational decision tree for segregating bulk waste from treatable residues.[1] Note that bulk deactivation is discouraged due to the risk of thermal runaway.
Part 3: Chemical Deactivation Protocol (Route B)
For glassware rinsing, small spills, or residual deactivation, you must break the epoxide ring.[1] Simple acid hydrolysis is effective but can be slow and reversible.[1] The Nucleophilic Thiosulfate Method is the gold standard for safety: it is irreversible, rapid, and generates a non-toxic Bunte salt.
The Chemistry of Deactivation
Step-by-Step Procedure
Reagents Required:
-
Sodium Thiosulfate (
) -
Inert solvent (Ethanol or Acetone) if the amine is not water-soluble.[1]
| Step | Action | Operational Note |
| 1. Preparation | Prepare a 10% w/v Sodium Thiosulfate solution in water.[1] | Ensure the solution is fresh. The thiosulfate acts as a "soft" nucleophile to attack the epoxide carbon.[1] |
| 2. Solubilization | Dilute the waste amine in acetone or ethanol (1:5 ratio).[1] | The chemical must be in solution for the scavenger to work.[1] Do not add water directly to pure amine (exotherm risk).[1] |
| 3. Reaction | Slowly add the Thiosulfate solution to the amine mixture.[1] Ratio: 20 parts Thiosulfate solution to 1 part Amine solution . | Stir gently at room temperature. The reaction is mildly exothermic; use an ice bath if treating >10g. |
| 4.[1] Incubation | Allow the mixture to stand for 24 hours . | Time is required to ensure >99.9% ring opening. |
| 5. Verification | Check pH. The reaction generates hydroxide.[1] | If pH > 11, neutralize carefully with dilute acetic acid to pH 7–9.[1] |
| 6. Disposal | The resulting solution contains the hydrolyzed amine-thiosulfate adduct.[1] | Label as "Deactivated Organic Waste" (Non-Hazardous) or dispose via drain only if local regulations permit.[1] |
Part 4: Regulatory & Logistics Data
RCRA Waste Characterization
If disposing of the pure substance (Route A), you must classify the waste stream correctly to avoid fines.
| Parameter | Classification | Code | Explanation |
| Ignitability | Yes | D001 | Amine flash points are typically low (<60°C).[1] |
| Corrosivity | Yes | D002 | Aqueous pH is likely >12.[1]5. |
| Reactivity | Potential | D003 | Epoxides can polymerize violently; however, D003 is usually reserved for water-reactives/explosives.[1] Check SDS for specific "polymerization" warnings. |
| Toxicity | Characteristic | -- | Not a "P" or "U" listed waste by name, but must be treated as toxic.[1] |
Shipping Name (DOT):
-
Proper Shipping Name: Polyamines, flammable, corrosive, n.o.s. (this compound)[1][4][5]
-
Hazard Class: 3 (8)
-
UN Number: UN 2733 or UN 2734 (Verify Flash Point).[1]
Part 5: Self-Validating Safety System
How do you know the hazard is gone?
-
pH Drift: As the epoxide ring opens via thiosulfate attack, the solution generates
, causing a pH rise.[1] A stable pH indicates the reaction has plateaued.[1] -
NBP Test (Advanced): For critical decontamination (e.g., reusable equipment), use the 4-(p-nitrobenzyl)pyridine (NBP) test.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][6][7][8] [Link]
-
Lunn, G., & Sansone, E. B. (1994).[1] Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.[1] (Standard reference for thiosulfate deactivation protocols).
-
U.S. Environmental Protection Agency. (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Dechlorination with sodium thiosulfate affects the toxicity of wastewater contaminated with copper, cadmium, nickel, or zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nyu.edu [nyu.edu]
- 4. This compound | C6H13NO | CID 43263391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1094891-40-3|Ethyl(methyl)[(oxiran-2-yl)methyl]amine|BLD Pharm [bldpharm.com]
- 6. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 7. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 8. Prudent Practices for Disposal of Chemicals from Laboratories - National Research Council (U.S.). Committee on Hazardous Substances in the Laboratory - Google Књиге [books.google.me]
Technical Guide: Safe Handling & PPE for Ethyl(methyl)(oxiran-2-ylmethyl)amine
Executive Hazard Analysis
Ethyl(methyl)(oxiran-2-ylmethyl)amine (CAS: 121-49-3 or analogous isomers) represents a dual-threat chemical class known as glycidyl amines . As a researcher, you must recognize that this molecule combines the acute corrosivity of a tertiary amine with the alkylating (mutagenic) potential of an epoxide ring.
The Safety Paradox: Standard laboratory nitrile gloves often provide a false sense of security. Due to the low molecular weight and amphiphilic nature of this compound (containing both polar amine and non-polar alkyl groups), it can permeate standard nitrile rubber in <5 minutes via diffusion, often without visible degradation of the glove material.
Core Hazards:
-
Acute: Severe skin/eye burns (Category 1B Corrosive) and respiratory irritation.
-
Chronic: Skin sensitization and potential germ cell mutagenicity (due to the reactive oxirane ring).
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent not just "splash" exposure, but molecular permeation during routine handling.
| PPE Category | Minimum Requirement | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield® / Norfoil (Laminate) | Critical: Standard nitrile offers insufficient breakthrough time (<5 mins). Laminate films (EVOH/PE) provide >4 hours of resistance against small-molecule epoxides. |
| Hand Protection (Dexterity) | Double-layered Nitrile (5 mil min.) | Only acceptable for outer layer dexterity. Must be worn over laminate liners or changed immediately upon any contact. |
| Eye/Face Protection | Chemical Splash Goggles | Safety glasses are insufficient. Amine vapors are lachrymators; liquid contact causes irreversible corneal opacity. A face shield is required for volumes >50mL. |
| Respiratory | Fume Hood (Primary) | Mandatory. If work outside a hood is unavoidable (not recommended), a full-face respirator with OV/P100 cartridges is required. |
| Body Protection | Tyvek® Lab Coat + Apron | Standard cotton coats absorb glycidyl amines, keeping the mutagen against the skin. Use impervious aprons for transfer steps. |
Operational Workflow: The "Zero-Contact" Protocol
The following logic gate visualizes the decision-making process required before uncapping the reagent.
Figure 1: Decision logic for handling glycidyl amines, emphasizing the critical engineering control check prior to PPE donning.
Detailed Handling Procedures
A. Preparation & Weighing
-
Engineering Control: All operations must occur inside a certified chemical fume hood.
-
The "Clean/Dirty" Hand Technique:
-
Wear a Silver Shield (Laminate) glove on your non-dominant hand (holding the bottle).
-
Wear a double-nitrile layer on your dominant hand (operating the pipette/spatula).
-
Why? This maximizes dexterity for the tool while maximizing protection for the hand most likely to touch the chemically contaminated bottle exterior.
-
B. Transfer & Reaction
-
Syringe Transfer: Preferred over pouring. Use a glass syringe with a Luer-lock needle to prevent aerosolization.
-
Quenching the Needle: Immediately draw a dilute acidic solution (e.g., 5% citric acid) or an appropriate solvent into the syringe after use to rinse residual amine before disposal.
-
Vessel Venting: If heating, ensure the reaction vessel is vented to a scrubber or hood exhaust. Epoxides can polymerize exothermically if contaminated with Lewis acids/bases.
C. Decontamination & Spill Response
Do not use paper towels for cleanup.
-
Reasoning: Cellulose (paper) can react with epoxides, potentially generating heat. Furthermore, paper allows rapid evaporation of the amine component.
-
Protocol:
-
Cover spill with an inert absorbent (Vermiculite or Sand).
-
Scoop into a jar labeled "Hazardous Waste - Glycidyl Amine."
-
Wipe the surface with a soap/water solution (amines are water-soluble) followed by a solvent wipe.
-
Disposal & Waste Stream Management
Proper segregation is vital to prevent "trash can fires" or unexpected polymerization in waste drums.
Waste Classification Table
| Waste Stream | Contents | Segregation Rule |
| Liquid Waste A | This compound + Solvents | NO ACIDS. Mixing with acid waste can trigger rapid polymerization of the epoxide. |
| Solid Waste | Contaminated gloves, pipette tips | Double-bag in 4-mil polyethylene bags. Label as "Toxic/Corrosive." |
| Sharps | Needles/Syringes | Do not recap. Place directly in rigid sharps container inside the hood. |
Final Check: Ensure the waste container is not fully sealed if there is any risk of ongoing reaction/off-gassing. Use a vented cap if available.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Ansell Occupational Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Ed). (Note: Refer to "Amine, Glycidyl" data for permeation breakthroughs).
-
PubChem. (2024). Compound Summary: N-Ethyl-N-methylglycidylamine (CAS 121-49-3). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1: Polymer Matrix Materials: Advanced Composites. (Detailed hazards of glycidyl amines).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
